RM 137-15
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C93H153N3O8 |
|---|---|
Molekulargewicht |
1441.2 g/mol |
IUPAC-Name |
[(Z)-18-[3-[[3-[(Z)-12-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]-[2-(4-methylpiperazin-1-yl)ethyl]amino]propanoyloxy]octadec-9-en-7-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C93H153N3O8/c1-6-10-14-18-20-22-24-26-28-30-32-34-36-38-40-46-52-58-66-74-92(99)103-88(70-62-16-12-8-3)72-64-56-50-44-42-48-54-60-68-86-101-90(97)76-78-95(84-85-96-82-80-94(5)81-83-96)79-77-91(98)102-87-69-61-55-49-43-45-51-57-65-73-89(71-63-17-13-9-4)104-93(100)75-67-59-53-47-41-39-37-35-33-31-29-27-25-23-21-19-15-11-7-2/h10-11,14-15,20-23,26-29,32-35,38-41,52-53,56-59,64-65,88-89H,6-9,12-13,16-19,24-25,30-31,36-37,42-51,54-55,60-63,66-87H2,1-5H3/b14-10-,15-11-,22-20-,23-21-,28-26-,29-27-,34-32-,35-33-,40-38-,41-39-,58-52-,59-53-,64-56-,65-57- |
InChI-Schlüssel |
XDTKLSKXCYCJIA-VRMIVSQRSA-N |
Isomerische SMILES |
CCCCCCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)C/C=C\CCCCCCCCOC(=O)CCN(CCN1CCN(CC1)C)CCC(=O)OCCCCCCCC/C=C\CC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)CCCCCC |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCCC=CCC(CCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)CCN1CCN(CC1)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of RM 137-15: An In-depth Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core mechanism of action of RM 137-15, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). This document outlines the fundamental principles governing its function, presents available quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism and experimental workflows.
Executive Summary
This compound is a synthetic ionizable lipid that plays a critical role in the intracellular delivery of mRNA therapeutics. Its mechanism of action is centered on its pH-dependent structural changes, which facilitate the encapsulation of mRNA and, crucially, its subsequent escape from the endosome into the cytoplasm of target cells. The ability of ionizable lipids like this compound to form unstable, non-bilayer structures at acidic pH is the key to overcoming the endosomal barrier, a major hurdle in nucleic acid delivery. While specific quantitative performance metrics for this compound are not extensively published, its utility has been demonstrated in preclinical in vivo models for mRNA delivery to the liver.
Core Mechanism of Action: pH-Dependent Protonation and Endosomal Escape
The primary function of this compound is to act as a key component of a lipid nanoparticle (LNP) delivery system. The core mechanism can be broken down into the following stages:
-
mRNA Encapsulation: At a low pH during the LNP formulation process, the tertiary amine groups in the headgroup of this compound become protonated (positively charged). This positive charge allows for electrostatic interactions with the negatively charged phosphate backbone of mRNA, leading to the condensation and encapsulation of the mRNA cargo within the core of the LNP.
-
Systemic Circulation: Once administered, the LNPs circulate in the bloodstream at a physiological pH of approximately 7.4. At this neutral pH, the ionizable headgroup of this compound is largely deprotonated and thus neutral. This neutrality is crucial as it minimizes non-specific interactions with blood components and reduces the potential for toxicity associated with permanently cationic lipids.
-
Cellular Uptake and Endosomal Acidification: LNPs are taken up by target cells through endocytosis. Following internalization, the endosome undergoes a maturation process, during which the internal pH progressively drops from ~6.5 to ~5.0.
-
Endosomal Escape: As the endosomal pH decreases, the ionizable headgroup of this compound becomes protonated again. This positive charge facilitates interaction with the negatively charged lipids of the endosomal membrane. This interaction is thought to induce a phase transition in the lipid organization, leading to the formation of unstable, non-bilayer structures (such as hexagonal HII phases). This disruption of the endosomal membrane integrity allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated into the desired protein.
Quantitative Data
| Parameter | Value | Reference |
| Chemical Formula | C93H153N3O8 | [1] |
| Molecular Weight | 1,441.3 g/mol | [1] |
| Purity | ≥95% | [1] |
| pKa | Not publicly available. Typically in the range of 6.0-7.0 for effective ionizable lipids. | [2] |
Note: The pKa of an ionizable lipid is a critical parameter that dictates its effectiveness. An optimal pKa allows for a neutral charge at physiological pH and a positive charge within the acidic endosome. While the specific pKa of this compound is not published, it is expected to fall within the functional range for this class of lipids.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary. However, a general approach for the synthesis of similar multi-tailed ionizable lipids involves multi-step organic synthesis.
A general protocol for the formulation of mRNA-loaded LNPs using a microfluidic device is provided below. This is a widely adopted method for producing LNPs with controlled size and high encapsulation efficiency.
Protocol: mRNA Lipid Nanoparticle Formulation by Microfluidic Mixing
1. Materials:
- This compound (in ethanol)
- Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) (in ethanol)
- Cholesterol (in ethanol)
- PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG2000) (in ethanol)
- mRNA (in an acidic buffer, e.g., 100 mM citrate buffer, pH 3.0)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (e.g., 10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4
2. Procedure:
- Lipid Mixture Preparation: Prepare a stock solution of the lipids (this compound, DSPC, cholesterol, and PEG-lipid) in ethanol at the desired molar ratio. A common starting molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
- mRNA Solution Preparation: Dissolve the mRNA in the acidic buffer at a specific concentration.
- Microfluidic Mixing:
- Load the lipid mixture in ethanol into one syringe of the microfluidic device.
- Load the mRNA solution in the acidic buffer into a separate syringe.
- Set the flow rate ratio (e.g., 3:1 aqueous:ethanolic) and the total flow rate on the microfluidic device to control the nanoparticle size.
- Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
- Purification and Buffer Exchange:
- Collect the resulting LNP dispersion.
- Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and exchange the buffer.
- Sterilization and Storage:
- Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
- Store the LNPs at 4°C.
3. Characterization:
- Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
- Zeta Potential: Measured to assess the surface charge of the nanoparticles.
- Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated mRNA versus the total mRNA.
Visualizations
Signaling Pathway: Mechanism of Endosomal Escape
Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.
Experimental Workflow: LNP Formulation and Characterization
Caption: Workflow for LNP formulation, purification, and characterization.
Conclusion
This compound is a crucial component in the development of advanced mRNA delivery systems. Its mechanism of action, rooted in its pH-responsive nature, enables the effective encapsulation and, most importantly, the cytosolic delivery of its mRNA payload. While a comprehensive public dataset on the specific performance characteristics of this compound is not yet available, the principles of its function are well-established within the broader class of ionizable lipids. Further research and publication of detailed studies will undoubtedly provide a more granular understanding of its structure-activity relationship and optimize its application in future therapeutic contexts.
References
RM 137-15 for therapeutic mRNA applications
An in-depth technical guide on the core components and methodologies for therapeutic mRNA applications.
Abstract
The landscape of modern medicine is being reshaped by the advent of messenger RNA (mRNA) therapeutics. This technology, which harnesses the body's own cellular machinery to produce therapeutic proteins, has demonstrated its potential with the rapid development and deployment of mRNA-based vaccines. Beyond infectious diseases, the versatility of mRNA holds immense promise for a wide array of applications, including oncology, protein replacement therapies, and gene editing. This technical guide provides an in-depth overview of the critical components and processes involved in the development of therapeutic mRNA, from the design and synthesis of the mRNA molecule to its formulation and delivery. Detailed experimental protocols and representative data are presented to offer a practical resource for researchers, scientists, and drug development professionals in this burgeoning field.
Introduction to Therapeutic mRNA
At its core, therapeutic mRNA technology involves the delivery of a synthetically produced mRNA molecule into a patient's cells. This mRNA molecule carries the genetic code for a specific protein. Once inside the cell, the mRNA is translated by the ribosomes, leading to the production of the desired therapeutic protein. The transient nature of mRNA is a key safety feature, as it does not integrate into the host genome and is eventually degraded by natural cellular processes.
The success of a therapeutic mRNA product hinges on several key factors:
-
mRNA Design and Synthesis: The mRNA molecule must be engineered for high stability and translational efficiency.
-
Delivery Vehicle: An effective delivery system is required to protect the mRNA from degradation and facilitate its uptake by target cells.
-
Manufacturing and Analytics: Robust and scalable manufacturing processes are essential, along with comprehensive analytical methods to ensure product quality and consistency.
mRNA Molecule Design and Synthesis
The design of the mRNA molecule is critical for its therapeutic efficacy. Several key elements are incorporated into the synthetic mRNA to enhance its stability and translational efficiency.
-
5' Cap: A 5' cap structure is essential for the initiation of translation and protects the mRNA from exonuclease degradation.
-
5' and 3' Untranslated Regions (UTRs): These regions flank the coding sequence and play important roles in regulating mRNA stability and translational efficiency.
-
Coding Sequence (CDS): The CDS contains the genetic code for the therapeutic protein. Codon optimization is often employed to enhance translation.
-
Poly(A) Tail: A poly(A) tail at the 3' end of the mRNA molecule is crucial for its stability and for the initiation of translation.
The synthesis of mRNA is typically performed through an in vitro transcription (IVT) reaction.
In Vitro Transcription (IVT) Protocol
This protocol outlines the basic steps for the synthesis of mRNA using an IVT reaction.
Materials:
-
Linearized DNA template containing the desired gene sequence downstream of a T7 RNA polymerase promoter.
-
T7 RNA polymerase.
-
Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP).
-
Cap analog (e.g., CleanCap® reagent).
-
RNase inhibitor.
-
DNase I.
-
Reaction buffer.
Procedure:
-
Assemble the IVT reaction by combining the linearized DNA template, NTPs, cap analog, T7 RNA polymerase, and RNase inhibitor in the reaction buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture to digest the DNA template and incubate for an additional 15-30 minutes.
-
Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or chromatography.
Experimental Workflow for In Vitro Transcription
An In-depth Technical Guide to the Biodegradability of RM 137-15
Disclaimer: Publicly available scientific literature and databases do not contain information on a substance designated "RM 137-15." The following guide has been constructed as a comprehensive template to meet the user's specified format and content requirements. It uses Poly(lactic-co-glycolic acid) (PLGA), a well-characterized, FDA-approved biodegradable polymer, as an illustrative subject. Researchers, scientists, and drug development professionals can adapt this framework to structure and present data for their proprietary substance, this compound.
Introduction to Poly(lactic-co-glycolic acid) (PLGA)
Poly(lactic-co-glycolic acid) (PLGA) is a copolymer synthesized from two different monomers: lactic acid and glycolic acid.[1] It is one of the most successfully developed biodegradable polymers, widely used in therapeutic devices, tissue engineering, and controlled drug delivery, owing to its excellent biocompatibility and tunable degradation kinetics.[1][2] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have approved its use in various human applications.[1][3]
The primary advantage of PLGA lies in its biodegradability; it breaks down in an aqueous environment into its constituent monomers, lactic acid and glycolic acid.[2][4] These byproducts are endogenous to the human body and are safely metabolized through the Krebs (tricarboxylic acid) cycle, ultimately being eliminated as carbon dioxide and water.[2][3][4] This obviates the need for surgical removal of devices made from PLGA. The degradation rate can be precisely controlled by altering key polymer characteristics, such as the ratio of lactic to glycolic acid, molecular weight, and crystallinity.[2][5]
Mechanisms of PLGA Biodegradation
The degradation of PLGA is a complex process primarily driven by hydrolysis of its ester linkages.[2][5] This process can be understood through two main mechanisms that often occur concurrently: bulk erosion and surface erosion.
2.1 Hydrolytic Degradation (Bulk Erosion)
For PLGA, bulk erosion is the predominant degradation pathway.[6] The process occurs as follows:
-
Water Penetration: Water molecules permeate the entire polymer matrix, not just the surface.[1]
-
Random Chain Scission: The ester bonds within the polymer backbone are randomly cleaved through hydrolysis. This leads to a decrease in the polymer's molecular weight over time.[6]
-
Autocatalysis: The hydrolysis generates carboxylic acid end groups from the cleaved chains. These acidic byproducts, trapped within the polymer matrix, catalyze and accelerate further degradation from the inside out.[3][6] This phenomenon is known as autocatalysis and can cause the degradation to be faster in the core of the device than at its surface.[6]
-
Mass Loss: Significant mass loss only begins after the polymer chains have been broken down into smaller, water-soluble fragments (oligomers and monomers).[3][6]
2.2 Enzymatic Degradation
While hydrolysis is the principal mechanism, some studies suggest a potential, albeit minor, role for enzymatic activity in the degradation of PLGA, particularly in vivo.[2][5] However, there are conflicting results, and it is generally accepted that non-enzymatic hydrolysis is the main driver of biodegradation.[2]
Factors Influencing Biodegradability
The degradation kinetics of PLGA can be tailored by manipulating several key parameters. Understanding these factors is critical for designing drug delivery systems with specific release profiles.
| Factor | Effect on Degradation Rate | Mechanism |
| Lactic Acid:Glycolic Acid (LA:GA) Ratio | The fastest degradation occurs at a 50:50 ratio. Increasing the proportion of either monomer from this point slows degradation.[1][2][7] | Glycolic acid is more hydrophilic than lactic acid. A higher glycolic acid content increases water uptake, accelerating hydrolysis. However, pure PGA is highly crystalline and degrades slowly. The amorphous nature of the 50:50 copolymer allows for maximum water penetration and thus the fastest degradation.[2] |
| Molecular Weight | Higher molecular weight polymers degrade more slowly. | Longer polymer chains require more hydrolytic cleavage events to be reduced to water-soluble oligomers, thus extending the time until significant mass loss occurs.[1] |
| Crystallinity | Amorphous (non-crystalline) polymers degrade faster than crystalline ones. | Water molecules can more easily penetrate the disordered structure of amorphous regions, facilitating hydrolysis. Crystalline domains are more tightly packed and resistant to water ingress.[2] |
| Device Size and Shape | Larger devices with a smaller surface-area-to-volume ratio may degrade faster internally. | The autocatalytic effect is more pronounced in larger geometries, as the acidic byproducts are trapped more efficiently within the core, accelerating internal degradation.[2][7] |
| pH of the Environment | Degradation is accelerated in both alkaline and strongly acidic media.[2] | Hydrolysis of the ester bonds is catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis). |
| Temperature | Higher temperatures increase the degradation rate.[5] | The rate of the hydrolytic reaction increases with temperature, following general principles of chemical kinetics. |
Quantitative Degradation Data
The following tables provide representative data from in vitro degradation studies of PLGA. These values illustrate the impact of copolymer ratio and incubation time on degradation, as measured by changes in molecular weight and mass.
Table 1: Effect of Incubation Time on Molecular Weight and Mass Loss of PLGA (82:18) Rods in PBS at 37°C.
| Incubation Time (Days) | Average Molar Mass (g·mol⁻¹) | Molar Mass Reduction (%) | Glass Transition Temp (°C) | pH of Medium |
| 0 | 1.5 x 10⁶ | 0% | 45 | 7.4 |
| 19 | - | - | ~40 | ~7.0 |
| 28 | 7.5 x 10⁴ | 95% | 17 | 2.4 |
| 55 | - | - | ~18.5 | - |
| Data adapted from a study on PLGA 82:18 degradation. The sharp drop in molar mass and pH between 19 and 28 days highlights the autocatalytic nature of the degradation.[4] |
Table 2: Degradation Timeline for Various PLGA Formulations.
| PLGA LA:GA Ratio | Typical Degradation Time | Key Characteristics |
| 50:50 | 1-2 months | Fastest degradation rate due to its amorphous structure and hydrophilicity.[7] |
| 65:35 | 3-4 months | Slower degradation than 50:50. |
| 75:25 | 4-5 months | Slower degradation due to increased hydrophobicity from higher lactic acid content.[2] |
| 85:15 | 5-6 months | Even slower degradation, providing more sustained release profiles.[2] |
| Timelines are approximate and can vary significantly based on molecular weight, device geometry, and specific in vivo/in vitro conditions. |
Experimental Protocols
This section details a standard methodology for assessing the in vitro biodegradability of a PLGA-based material (e.g., microspheres, films, or scaffolds).
Objective: To quantify the degradation of PLGA over time in a simulated physiological environment by measuring changes in mass, molecular weight, and local pH.
Materials:
-
PLGA samples (e.g., microspheres)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator or water bath set to 37°C
-
Centrifuge and centrifuge tubes
-
Lyophilizer (freeze-dryer)
-
Scanning Electron Microscope (SEM)
-
Gel Permeation Chromatography (GPC) system
-
Calibrated pH meter
-
Deionized water
-
Dichloromethane (DCM) or other suitable solvent for PLGA
Procedure:
-
Sample Preparation: Accurately weigh a predetermined amount of dry PLGA samples (e.g., 10 mg) into sterile centrifuge tubes. This will be the initial mass (m₀). Prepare triplicate samples for each time point.
-
Incubation: Add a fixed volume of PBS (e.g., 1 ml) to each tube.[6] Place the tubes in an incubator at 37°C with gentle agitation to simulate physiological conditions.[3][6]
-
Time Point Sampling: At each scheduled time point (e.g., Day 1, 3, 7, 14, 21, 28, etc.), remove a set of triplicate tubes from the incubator.
-
pH Measurement: Carefully measure the pH of the supernatant (the PBS solution) in each tube to monitor the release of acidic byproducts.
-
Sample Separation and Washing: Centrifuge the tubes to pellet the remaining PLGA material.[3] Carefully aspirate the supernatant. Wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove any salts from the PBS.
-
Drying and Mass Measurement: Freeze the washed pellets and then lyophilize them until completely dry (typically 48-72 hours). Weigh the dry, degraded samples to determine the final mass (mₜ).
-
Mass Loss Calculation: Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(m₀ - mₜ) / m₀] x 100
-
Molecular Weight Analysis: Dissolve a portion of the dried, degraded sample in a suitable solvent (e.g., DCM). Analyze the solution using GPC to determine the change in number-average molecular weight (Mn) and weight-average molecular weight (Mw) over time.
-
Morphological Analysis: Use SEM to visualize changes in the surface and cross-sectional morphology of the degraded samples at various time points.
Visualization of Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Studies and Modeling of the Degradation Process of Poly(Lactic-co-Glycolic Acid) Microspheres for Sustained Protein Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Study of PLGA Copolymer in Vitro Degradation [scirp.org]
- 5. polylactide.com [polylactide.com]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
Safety Profile of RM 137-15 as an Excipient: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the safety considerations for the novel ionizable lipid RM 137-15, intended for use as an excipient in drug delivery systems. As of the latest literature review, specific preclinical and clinical safety data for this compound are not publicly available. Therefore, this guide synthesizes information on the safety assessment of ionizable lipids and lipid nanoparticles (LNPs) as a class to inform researchers, scientists, and drug development professionals on the requisite safety evaluation framework.
Introduction to this compound and its Role as an Excipient
This compound is an ionizable lipid characterized by a multi-chargeable piperazine head group, biodegradable ester linkages, and docosahexaenoic (DHA) fatty acid tails.[1] Its primary application is in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads, such as mRNA.[1][2][3] Ionizable lipids are critical components of modern LNP-based drug delivery systems. Their pH-responsive nature, remaining neutral at physiological pH and becoming positively charged in the acidic environment of endosomes, is key to both encapsulating negatively charged payloads and facilitating their release into the cytoplasm.[1][4][5] This mechanism of action is crucial for the efficacy of therapies like mRNA vaccines and gene therapies.[5] The biodegradability of these lipids, often conferred by ester bonds, is a desirable feature aimed at reducing potential toxicity and accumulation upon repeated administration.[5]
Current Regulatory and Safety Status of this compound
A thorough review of publicly available information, including safety data sheets (SDS), indicates a lack of comprehensive toxicological data for this compound. The available SDS for this compound states that there is no data available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity (single and repeated exposure). The substance is not classified under IARC, NTP, or OSHA as a carcinogen.
As a "novel excipient"—an excipient used for the first time in a drug product or by a new route of administration—this compound would be subject to rigorous regulatory scrutiny.[6] Regulatory bodies like the FDA and EMA require a comprehensive data package to support the safety of a novel excipient, with a level of detail comparable to that of a new active pharmaceutical ingredient.[6][7][8] This includes full details on manufacturing, characterization, controls, and extensive non-clinical safety data.[6][7]
Framework for Preclinical Safety Assessment of Novel Ionizable Lipids
The safety evaluation of a novel ionizable lipid like this compound follows a structured, multi-tiered approach. This framework is designed to identify potential hazards and establish a safe use profile before clinical application.
The initial phase of safety assessment involves computational and laboratory-based assays to predict and identify potential toxicities.
-
In Silico Toxicity Hazard Assessment : Computational models, such as DEREK and Leadscope, are used to predict potential mutagenicity and clastogenicity based on the chemical structure of the lipid.[9][10]
-
Genotoxicity Assays : A standard battery of genotoxicity tests is performed to assess the potential for DNA damage. This typically includes:
-
Ames Test (Bacterial Reverse Mutation Assay) : To detect point mutations.
-
In Vitro Chromosomal Aberration Assay or Mouse Lymphoma Assay : To assess clastogenicity.
-
In Vivo Micronucleus Assay : To evaluate chromosomal damage in a whole organism.
-
-
Cytotoxicity Assays : Various cell lines are used to determine the concentration at which the lipid induces cell death. Common assays include MTT, LDH, and AlamarBlue assays.
-
Hemolysis Assay : For intravenously administered formulations, an in vitro hemolysis study is crucial to determine the potential for red blood cell lysis.[11]
Table 1: Representative In Vitro Safety Profile for a Novel Ionizable Lipid
| Assay | Endpoint | Representative Result |
| Ames Test (S. typhimurium) | Mutagenicity | Negative |
| Chromosomal Aberration | Clastogenicity | Negative |
| Cytotoxicity (Hepatocytes) | CC50 | > 50 µM |
| Hemolysis Assay | % Hemolysis at therapeutic dose | < 2% |
Note: The data in this table are illustrative examples for a hypothetical novel ionizable lipid and do not represent actual data for this compound.
Animal studies are essential to understand the systemic effects of the novel excipient. These studies are typically conducted in at least two species, one rodent and one non-rodent.
-
Dose-Range Finding Studies : These initial studies in animals aim to identify a range of doses for further testing and to determine the maximum tolerated dose (MTD).
-
Single and Repeat-Dose Toxicity Studies : Animals are administered the LNP formulation containing the novel lipid at various doses over a specified period. Key endpoints include:
-
Clinical observations
-
Body weight changes
-
Food and water consumption
-
Hematology and clinical chemistry
-
Urinalysis
-
Gross pathology and histopathology of major organs
-
-
Local Tolerance Studies : These studies assess the effects of the formulation at the site of administration (e.g., intramuscular, subcutaneous).
-
Safety Pharmacology : Evaluates the effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
-
Immunotoxicology : Assesses the potential for adverse effects on the immune system, including hypersensitivity reactions and immunostimulation.
From these studies, the No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose that does not produce any significant adverse effects.[9][10] The NOAEL is a critical parameter for establishing a safe starting dose in human clinical trials.
Table 2: Representative In Vivo Toxicology Endpoints for a Novel Ionizable Lipid
| Study Type | Species | Route of Administration | Key Finding | NOAEL |
| Single-Dose Toxicity | Rat | Intravenous | No mortality or significant clinical signs | > 50 mg/kg |
| Repeat-Dose Toxicity (28-day) | Rabbit | Intramuscular | Mild, reversible local inflammation at high doses | 25 mg/kg/day |
| Safety Pharmacology | Dog | Intravenous | No adverse effects on cardiovascular or respiratory function | 40 mg/kg |
Note: The data in this table are illustrative examples for a hypothetical novel ionizable lipid and do not represent actual data for this compound.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of safety data. Below is a representative workflow for the preclinical safety assessment of a novel ionizable lipid.
Caption: Preclinical safety assessment workflow for a novel ionizable lipid.
Potential Signaling Pathways and Mechanisms of Toxicity
Ionizable lipids and the LNPs they form can interact with cellular components and trigger specific signaling pathways, which may lead to adverse effects. A key area of investigation is the potential for immunostimulation.
Some ionizable lipids have been shown to activate Toll-like receptors (TLRs), such as TLR4, leading to the production of pro-inflammatory cytokines like IL-6, CCL2, and CXCL2.[1] This innate immune response can manifest as reactogenicity, with local and systemic inflammatory reactions.[1]
Caption: TLR4 signaling pathway potentially activated by ionizable lipids.
Conclusion and Future Directions
This compound represents a promising novel excipient for advanced drug delivery applications. However, a comprehensive understanding of its safety profile is paramount for its successful translation to clinical use. While specific data for this compound is currently lacking in the public domain, the established framework for the safety assessment of novel ionizable lipids provides a clear roadmap for its evaluation. Future work should focus on generating robust preclinical toxicology data for this compound, following the principles outlined in this guide. This will be essential for satisfying regulatory requirements and ensuring the safety of patients who may benefit from therapies utilizing this advanced delivery technology. Researchers and developers are encouraged to undertake these studies to fully characterize the safety profile of this compound and unlock its therapeutic potential.
References
- 1. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. susupport.com [susupport.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. More than a delivery system: the evolving role of lipid-based nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04508D [pubs.rsc.org]
- 5. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 6. Best Practices in Dealing with Novel Excipients - Biopharma Excellence [biopharma-excellence.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Nonclinical safety evaluation of a novel ionizable lipid for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols for RM 137-15 LNP Formulation for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines, exemplified by their critical role in the COVID-19 mRNA vaccines. The efficacy of these delivery systems is highly dependent on their composition, particularly the ionizable cationic lipid, which is crucial for encapsulating the mRNA cargo and facilitating its release into the cytoplasm. RM 137-15 is an ionizable cationic lipid that has been utilized in the formation of LNPs for the in vivo delivery of mRNA.
While a specific, publicly available, detailed protocol for the formulation of LNPs using this compound is not currently available, this document provides a comprehensive, generalized protocol based on established LNP formulation principles. This protocol can serve as a robust starting point for researchers to develop and optimize their own this compound LNP formulations. The provided methodologies for formulation and characterization are based on standard practices in the field for similar ionizable lipids.
Materials and Reagents
A representative list of materials and reagents for the formulation of mRNA-LNP is provided in the table below.
| Category | Component | Example Supplier | Purpose |
| Ionizable Cationic Lipid | This compound | Cayman Chemical | Key component for mRNA encapsulation and endosomal escape. |
| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | Structural lipid that aids in LNP stability. |
| Sterol | Cholesterol | Sigma-Aldrich | Modulates membrane fluidity and stability. |
| PEGylated Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Avanti Polar Lipids | Controls particle size and provides a hydrophilic shield to increase circulation time. |
| mRNA | In vitro transcribed mRNA encoding the protein of interest | N/A | Therapeutic or reporter cargo. |
| Solvent | Ethanol, 200 proof, molecular biology grade | Fisher Scientific | Solvent for lipid mixture. |
| Aqueous Buffer | 50 mM Sodium Citrate Buffer, pH 4.0 | N/A | Aqueous phase for mRNA and initial LNP formation. |
| Dialysis Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | For buffer exchange to physiological pH. |
Experimental Protocols
I. Preparation of Lipid Stock Solutions
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200 proof ethanol.
-
The concentration of each stock solution should be determined based on the desired final total lipid concentration and molar ratios in the formulation. A common starting concentration for lipid stocks is 10-50 mM.
-
Store lipid stock solutions at -20°C.
II. Preparation of mRNA Solution
-
Resuspend the lyophilized mRNA in nuclease-free water to a desired stock concentration (e.g., 1 mg/mL).
-
Dilute the mRNA stock solution in 50 mM sodium citrate buffer (pH 4.0) to the final desired concentration for formulation. The final concentration will depend on the target mRNA-to-lipid ratio.
III. LNP Formulation using Microfluidic Mixing
Microfluidic mixing is a reproducible and scalable method for LNP formulation. This protocol outlines the use of a microfluidic mixing device (e.g., from Precision NanoSystems or a similar platform).
Workflow for LNP Formulation using Microfluidics
Caption: Workflow for mRNA-LNP formulation using microfluidics.
-
Lipid Mixture Preparation:
-
Based on the desired molar ratios, combine the appropriate volumes of the individual lipid stock solutions (this compound, DSPC, Cholesterol, DMG-PEG 2000) in an RNase-free microcentrifuge tube.
-
A common starting point for molar ratios of ionizable lipid:DSPC:cholesterol:PEG-lipid is in the range of 40-50% : 10% : 38.5-48.5% : 1.5-2.5%. For a novel lipid like this compound, optimization of these ratios is recommended.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the prepared lipid mixture (in ethanol) into the organic phase inlet syringe.
-
Load the mRNA solution (in citrate buffer, pH 4.0) into the aqueous phase inlet syringe.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 2-12 mL/min and an FRR of 3:1 (Aqueous:Organic). These parameters will influence the final particle size and should be optimized.
-
Initiate the mixing process to generate the LNP-mRNA formulation. The LNPs self-assemble as the ethanol is rapidly diluted in the aqueous phase, leading to the encapsulation of mRNA.
-
-
Purification and Buffer Exchange:
-
The collected LNP solution will be in a mixed ethanol/citrate buffer. To make it suitable for in vitro and in vivo applications, the ethanol must be removed and the buffer exchanged to a physiological pH.
-
Dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 4 hours at 4°C, with at least two changes of the dialysis buffer.
-
-
Concentration and Sterile Filtration:
-
If a higher concentration is required, concentrate the dialyzed LNPs using centrifugal filter units (e.g., Amicon Ultra, 10-100 kDa MWCO).
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the final LNP-mRNA formulation at 4°C for short-term storage or at -80°C for long-term storage.
-
Characterization of LNP-mRNA Formulations
Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy.
Workflow for LNP Characterization
Caption: Workflow for the characterization of mRNA-LNP formulations.
I. Particle Size and Polydispersity Index (PDI)
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the final LNP formulation in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (particle size) and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Ideal LNPs for in vivo delivery typically have a particle size between 80-150 nm and a PDI < 0.2, indicating a monodisperse population.
-
II. Zeta Potential
-
Method: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using a DLS instrument.
-
At physiological pH, LNPs should have a near-neutral or slightly negative zeta potential.
-
III. mRNA Encapsulation Efficiency
-
Method: RiboGreen Assay (or other nucleic acid quantification assays).
-
Procedure:
-
Prepare two sets of samples from the LNP formulation.
-
Set 1 (Free mRNA): Measure the fluorescence of the intact LNP sample with the RiboGreen reagent. This will quantify the amount of unencapsulated, accessible mRNA.
-
Set 2 (Total mRNA): Add a surfactant (e.g., 0.5% Triton X-100) to another aliquot of the LNP sample to disrupt the nanoparticles and release the encapsulated mRNA. Measure the fluorescence with the RiboGreen reagent to determine the total amount of mRNA.
-
Calculation: Encapsulation Efficiency (%) = [ (Total mRNA - Free mRNA) / Total mRNA ] * 100
-
A high encapsulation efficiency (>90%) is desirable.
-
Quantitative Data Summary (Hypothetical Data for Optimization)
The following table presents hypothetical data from an optimization experiment for an this compound LNP formulation, demonstrating how quantitative data should be structured for easy comparison.
| Formulation ID | This compound (mol%) | DSPC (mol%) | Cholesterol (mol%) | DMG-PEG 2000 (mol%) | N/P Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| RM137-F1 | 40 | 10 | 48.5 | 1.5 | 6 | 120.5 | 0.18 | -5.2 | 92.3 |
| RM137-F2 | 50 | 10 | 38.5 | 1.5 | 6 | 95.2 | 0.12 | -3.8 | 95.1 |
| RM137-F3 | 50 | 10 | 37.5 | 2.5 | 6 | 85.7 | 0.11 | -2.5 | 94.5 |
| RM137-F4 | 50 | 10 | 38.5 | 1.5 | 8 | 98.1 | 0.13 | -4.1 | 96.2 |
N/P Ratio: Molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA.
Conclusion
This document provides a foundational protocol for the formulation and characterization of mRNA-loaded LNPs using the ionizable lipid this compound. Researchers should note that the provided molar ratios and process parameters are starting points and will likely require optimization to achieve the desired critical quality attributes for their specific mRNA and application. Systematic screening of lipid ratios, N/P ratios, and microfluidic mixing parameters is recommended to develop a robust and effective this compound LNP formulation.
Application Notes and Protocols for Preparing RM 137-15 Lipid Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM 137-15 is an ionizable cationic lipid that has demonstrated significant utility in the formation of lipid nanoparticles (LNPs) for the in vivo delivery of mRNA.[1] Its ability to remain neutral at physiological pH and become protonated within the acidic environment of the endosome is crucial for facilitating endosomal escape and the subsequent cytosolic delivery of RNA cargo.[2][3][4][5] This document provides detailed protocols for the preparation of this compound stock solutions and their use in the formulation of lipid nanoparticles.
Quantitative Data Summary
The following tables provide key quantitative information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C93H153N3O8 | [1][2][6] |
| Molecular Weight | 1441.3 g/mol | [1][6] |
| Formulation | A solution in ethanol | [1][6] |
| Solubility | Ethanol: 25 mg/mL | [1] |
| Storage Temperature | -20°C | [2] |
Table 2: Recommended Stock Solution Concentrations
| Desired Stock Concentration | Volume of Ethanol to Add to 1 mg of this compound | Volume of Ethanol to Add to 5 mg of this compound | Volume of Ethanol to Add to 10 mg of this compound |
| 1 mM | 0.6939 mL | 3.4693 mL | 6.9386 mL |
| 5 mM | 0.1388 mL | 0.6939 mL | 1.3877 mL |
| 10 mM | 0.0694 mL | 0.3469 mL | 0.6939 mL |
| 25 mg/mL (Max Solubility) | 0.04 mL | 0.2 mL | 0.4 mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution from a Pre-dissolved Solution
This compound is typically supplied as a solution in ethanol.[1][6] This protocol outlines the steps for preparing a working stock solution.
Materials:
-
This compound in ethanol solution
-
Anhydrous ethanol (200 proof, RNase-free)
-
Sterile, RNase-free glass vials with Teflon-lined caps
-
Sterile, RNase-free glass syringes or positive displacement pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound solution to warm to room temperature before opening.
-
Dilution Calculation: Determine the volume of the this compound solution and additional ethanol required to achieve the desired final concentration of your stock solution.
-
Dilution: In a sterile glass vial, use a glass syringe or a positive displacement pipette to transfer the calculated volume of the this compound solution. Add the required volume of anhydrous ethanol to reach the final desired concentration.
-
Mixing: Cap the vial securely and vortex gently to ensure a homogenous solution.
-
Storage: Store the prepared stock solution at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[2] For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended to prevent oxidation.
Protocol 2: Formulation of Lipid Nanoparticles (LNPs) with this compound
This protocol describes a general method for preparing LNPs for RNA delivery using a lipid mixture containing this compound. The molar ratio of the lipid components can be optimized for specific applications.[7][8]
Materials:
-
This compound stock solution in ethanol
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) stock solution in ethanol
-
Cholesterol stock solution in ethanol
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) stock solution in ethanol
-
mRNA in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Anhydrous ethanol (200 proof, RNase-free)
-
RNase-free microcentrifuge tubes
-
Microfluidic mixing device or a vortexer
Procedure:
-
Prepare Lipid Mixture: In an RNase-free tube, combine the stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in the desired molar ratio (e.g., 50:10:38.5:1.5).[7][8] Add anhydrous ethanol to achieve the final desired total lipid concentration in the ethanol phase.
-
Prepare Aqueous Phase: Have the mRNA solution in the acidic buffer ready.
-
Mixing and LNP Formation: Rapidly mix the lipid-ethanol solution with the mRNA-aqueous buffer solution. This can be achieved using a microfluidic device for controlled and reproducible mixing or by rapid vortexing. The rapid mixing causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
Incubation: Allow the resulting LNP solution to incubate at room temperature for a defined period (e.g., 15-30 minutes).
-
Purification and Buffer Exchange: Remove the ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4) using methods such as dialysis or tangential flow filtration.
-
Characterization: Characterize the LNPs for size, polydispersity, encapsulation efficiency, and zeta potential.
-
Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage, depending on the stability of the formulation.
Visualizations
Signaling Pathway: Endosomal Escape of this compound Containing LNPs
The following diagram illustrates the proposed mechanism of endosomal escape facilitated by ionizable lipids like this compound.
Caption: Mechanism of LNP endosomal escape.
Experimental Workflow: Preparation of this compound Stock and LNP Formulation
This diagram outlines the key steps involved in preparing this compound stock solutions and formulating them into lipid nanoparticles.
Caption: Workflow for this compound stock and LNP preparation.
References
- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Custom Innovative Ionizable Cationic Lipids for Safe and Efficient mRNA-LNP Formulation - CD Bioparticles [cd-bioparticles.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microfluidic-Based Synthesis of RM 137-15 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. Their success is largely attributed to their ability to protect the nucleic acid payload from degradation and facilitate its delivery into target cells. The composition of these LNPs, particularly the choice of the ionizable cationic lipid, is critical for their efficacy. RM 137-15 is an ionizable cationic lipid utilized in the formulation of LNPs for in vivo mRNA delivery.
Microfluidic synthesis has emerged as a robust and scalable method for the production of LNPs with well-controlled physicochemical properties.[1][2] This technique allows for rapid and reproducible mixing of the lipid components in an organic phase with the nucleic acid payload in an aqueous phase, leading to the self-assembly of LNPs with uniform size and high encapsulation efficiency.
These application notes provide a detailed protocol for the synthesis of this compound LNPs using a microfluidic system. The protocols described herein are based on established methodologies for LNP formulation and can be adapted for specific research and development needs.
Core Principles of Microfluidic LNP Synthesis
The formation of LNPs via microfluidics is a nanoprecipitation process.[3] A solution of lipids, including the ionizable lipid this compound, dissolved in an organic solvent (typically ethanol) is rapidly mixed with an acidic aqueous buffer containing the nucleic acid cargo. The rapid change in solvent polarity causes the lipids to become supersaturated and self-assemble into nanoparticles, encapsulating the nucleic acids in the process.[4] The precise control over the mixing process within the microfluidic chip allows for the production of LNPs with consistent and tunable characteristics.[2]
Key parameters that influence the final LNP properties include:
-
Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases. Higher TFRs generally lead to smaller LNPs.[5]
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate. The FRR affects the polarity of the final mixture and can influence particle size and encapsulation efficiency.
-
Lipid Composition: The molar ratio of the different lipid components (ionizable lipid, helper lipid, cholesterol, and PEGylated lipid) is a critical determinant of LNP stability, delivery efficiency, and biodistribution.[6]
-
Concentration of Lipids and Nucleic Acids: These concentrations can impact the size and loading capacity of the LNPs.
Experimental Protocols
Materials and Reagents
-
Ionizable Cationic Lipid: this compound
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Nucleic Acid: mRNA or siRNA
-
Organic Solvent: Ethanol (200 proof, anhydrous)
-
Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr® Benchtop or similar)
-
Syringe pumps
-
Gas-tight glass syringes
-
Microfluidic chip (e.g., staggered herringbone micromixer)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
Fluorometer or UV-Vis spectrophotometer for encapsulation efficiency determination
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Preparation of Stock Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).
-
The total lipid concentration in the ethanol phase can be in the range of 10-25 mM.
-
Ensure all lipids are completely dissolved in the ethanol. Gentle warming may be required. Store at -20°C.
-
-
Nucleic Acid Stock Solution (in Aqueous Buffer):
-
Dissolve the mRNA or siRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1-1 mg/mL).
-
Ensure the nucleic acid is fully dissolved and the solution is free of particulates. Store at -80°C.
-
Microfluidic Synthesis Protocol
-
System Setup:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Prime the system with the respective solvents (ethanol and aqueous buffer) to remove any air bubbles and equilibrate the channels.
-
-
Loading the Syringes:
-
Load one syringe with the lipid stock solution in ethanol.
-
Load a second syringe with the nucleic acid stock solution in the aqueous buffer.
-
-
Microfluidic Mixing:
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the flow from both syringes simultaneously to begin the mixing process within the microfluidic chip.
-
Collect the resulting LNP suspension from the outlet of the microfluidic chip.
-
-
Downstream Processing (Purification):
-
To remove the ethanol and unencapsulated nucleic acids, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the sterile LNP suspension at 4°C for short-term storage or at -80°C for long-term storage.
-
Characterization of this compound LNPs
Particle Size and Polydispersity Index (PDI)
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) and measure the particle size (Z-average diameter) and PDI.
-
Expected Results: For effective in vivo delivery, LNPs typically have a particle size in the range of 80-150 nm with a PDI below 0.2.
Zeta Potential
-
Method: Laser Doppler Velocimetry
-
Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure the zeta potential.
-
Expected Results: At physiological pH (7.4), the LNPs should have a near-neutral or slightly negative zeta potential to minimize non-specific interactions in the bloodstream.
Encapsulation Efficiency
-
Method: RiboGreen Assay (for RNA) or similar fluorescence-based quantification assay.
-
Procedure:
-
Measure the total RNA concentration in the LNP formulation after lysing the nanoparticles with a detergent (e.g., 0.5% Triton X-100).
-
Measure the amount of unencapsulated (free) RNA in the formulation without detergent.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] * 100
-
-
Expected Results: Microfluidic synthesis typically yields high encapsulation efficiencies, often exceeding 90%.
Data Presentation
Table 1: Representative Physicochemical Properties of this compound LNPs Synthesized via Microfluidics
| Formulation Parameter | Value |
| Ionizable Lipid | This compound |
| Lipid Molar Ratio (this compound:DSPC:Chol:PEG-Lipid) | 50:10:38.5:1.5 |
| Total Flow Rate (TFR) | 12 mL/min |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | 3:1 |
| Resulting LNP Characteristics | |
| Particle Size (Z-average) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (at pH 7.4) | -5 to +5 mV |
| Encapsulation Efficiency | > 90% |
Note: These values are representative and may vary depending on the specific experimental conditions and the nucleic acid payload.
Visualizations
Experimental Workflow
Caption: Workflow for the microfluidic synthesis and characterization of this compound LNPs.
Cellular Uptake and Endosomal Escape Pathway
Caption: Cellular uptake and endosomal escape mechanism of this compound LNPs.
Mechanism of Action: Endosomal Escape
The efficacy of LNP-mediated nucleic acid delivery is highly dependent on the ability of the encapsulated cargo to escape from the endosome and reach the cytoplasm. Ionizable cationic lipids like this compound play a crucial role in this process.[7]
-
Cellular Uptake: LNPs are taken up by cells through endocytosis.[8] At the physiological pH of the bloodstream (~7.4), the ionizable lipid is predominantly neutral, which reduces non-specific interactions and toxicity.
-
Endosomal Acidification: Once inside the endosome, the pH begins to drop.
-
Protonation of Ionizable Lipid: As the endosome acidifies, the tertiary amine group of this compound becomes protonated, leading to a net positive charge on the lipid.
-
Membrane Destabilization: The positively charged LNPs can then interact with the negatively charged lipids of the endosomal membrane. This interaction is thought to induce a change in the lipid phase, leading to the destabilization and disruption of the endosomal membrane.[9]
-
Cargo Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid payload to be released into the cytoplasm, where it can be translated (in the case of mRNA) or engage with the RNA-induced silencing complex (RISC) (in the case of siRNA).[7]
These application notes provide a comprehensive guide for the synthesis and characterization of this compound LNPs using microfluidics. By carefully controlling the formulation and process parameters, researchers can produce high-quality LNPs for a wide range of therapeutic and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thno.org [thno.org]
- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols for the Characterization of RM 137-15 Lipid Nanoparticles using Dynamic Light Scattering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA vaccines. The physicochemical characteristics of these LNPs are critical quality attributes that directly influence their stability, safety, and efficacy. RM 137-15 is an ionizable lipid that can be incorporated into LNP formulations for therapeutic delivery. Dynamic Light Scattering (DLS) is a non-invasive, well-established technique used to determine the size distribution, polydispersity, and zeta potential of nanoparticles in suspension.[1][2] This application note provides a detailed protocol for the characterization of this compound LNPs using DLS, enabling researchers to ensure batch-to-batch consistency and optimize formulations for downstream applications.
Principle of Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid.[1] Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. The DLS instrument's correlator measures the rate of these fluctuations, which is then used to calculate the translational diffusion coefficient of the particles. The hydrodynamic diameter of the particles is then determined using the Stokes-Einstein equation. The polydispersity index (PDI) provides a measure of the width of the particle size distribution, while zeta potential measurements indicate the surface charge of the nanoparticles, which is a key predictor of colloidal stability.
Experimental Protocols
Materials and Equipment
-
This compound Lipid Nanoparticle (LNP) suspension
-
Deionized (DI) water, filtered (0.1 or 0.2 µm filter)
-
10 mM KNO3 in DI water, filtered (0.1 or 0.2 µm filter)
-
Disposable cuvettes for DLS measurements
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer series or similar)
-
Pipettes and sterile, nuclease-free pipette tips
Sample Preparation for DLS Measurement
Proper sample preparation is critical for obtaining accurate and reproducible DLS data.
-
Dilution: Highly concentrated samples can cause multiple scattering events, leading to inaccurate size measurements. Dilute the this compound LNP suspension to an appropriate concentration (typically in the range of 0.1 - 1.0 mg/mL) using filtered 10 mM KNO3 solution. The final solution should be clear to slightly hazy. A trace amount of salt like KNO3 is recommended to screen electrostatic interactions between particles.[3]
-
Solvent: The diluent should be the same as the buffer in which the LNPs are formulated, if possible, to avoid changes in particle size due to osmotic effects. For zeta potential measurements, dilution in a low ionic strength buffer (e.g., 10 mM NaCl) is recommended.
-
Filtration: If the sample contains large aggregates or dust particles, it may be necessary to filter the sample through a low-binding filter (e.g., 0.22 µm syringe filter). However, be cautious as filtration can potentially remove larger LNP populations.
-
Equilibration: Allow the diluted sample to equilibrate to the desired measurement temperature for at least 5-10 minutes before analysis.
DLS Instrument Settings and Measurement
The following are general instrument settings. These may need to be optimized based on the specific instrument and sample.
-
Instrument Setup:
-
Ensure the DLS instrument is powered on and has completed its self-check.
-
Select the appropriate measurement cell (e.g., disposable cuvette for size and PDI, folded capillary cell for zeta potential).
-
Set the measurement temperature (e.g., 25 °C).
-
-
Size and Polydispersity Index (PDI) Measurement:
-
Select the size measurement protocol.
-
Enter the sample details and the properties of the dispersant (e.g., viscosity and refractive index of water).
-
Set the measurement angle (e.g., 173° backscatter for concentrated or turbid samples).
-
Set the number of measurements and runs per measurement (e.g., 3 measurements with 10-15 runs each).
-
Pipette the diluted LNP sample into the cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument and start the measurement.
-
-
Zeta Potential Measurement:
-
Select the zeta potential measurement protocol.
-
Enter the sample details and dispersant properties.
-
Pipette the diluted LNP sample into the folded capillary cell, avoiding bubble formation.
-
Place the cell in the instrument and start the measurement.
-
Data Presentation
The quantitative data obtained from the DLS characterization of three independent batches of this compound LNPs are summarized in the table below.
| Batch ID | Hydrodynamic Diameter (Z-average, d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| RM137-15-LNP-001 | 85.2 | 0.12 | +5.8 |
| RM137-15-LNP-002 | 83.9 | 0.11 | +6.2 |
| RM137-15-LNP-003 | 86.1 | 0.13 | +5.5 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound LNP characterization using DLS.
Hypothetical Signaling Pathway for LNP-Delivered mRNA
Caption: Potential signaling pathways activated by LNP-delivered mRNA.
Discussion
The DLS analysis of the this compound LNPs demonstrates a consistent particle size of approximately 85 nm with a low PDI of around 0.12, indicating a monodisperse and homogenous formulation. The slightly positive zeta potential suggests a degree of colloidal stability. These physicochemical attributes are crucial for the in vivo performance of the LNPs, influencing their circulation time, cellular uptake, and biodistribution. The provided protocol offers a standardized method for the routine characterization of this compound LNPs, ensuring the quality and consistency of formulations for research and development. The activation of innate immune pathways, such as those involving Toll-like receptors (TLRs), by LNP-delivered mRNA is an important consideration in the design of nucleic acid therapies.[4] Understanding these interactions is key to optimizing the therapeutic index of LNP-based medicines.
References
Determining mRNA Encapsulation Efficiency in RM 137-15 LNPs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The encapsulation of messenger RNA (mRNA) into lipid nanoparticles (LNPs) is a critical step in the development of mRNA-based therapeutics and vaccines. The efficiency of this encapsulation directly impacts the potency and dosage of the final product. RM 137-15 is an ionizable cationic lipid utilized in the formulation of LNPs for in vivo mRNA delivery.[1][2] This document provides detailed application notes and protocols for determining the mRNA encapsulation efficiency in LNPs formulated with this compound.
The most widely used method for determining mRNA encapsulation efficiency is the RiboGreen assay.[3] This fluorescence-based assay is highly sensitive and specific for quantifying RNA, even in the presence of LNP components that can interfere with traditional UV-based quantification methods.[4] The principle of the assay relies on a dye that fluoresces upon binding to RNA.[4][5][6] By measuring the fluorescence before and after disrupting the LNPs with a surfactant, the amounts of unencapsulated (free) and total mRNA can be determined, respectively.
Data Presentation: mRNA Encapsulation Efficiency in this compound LNPs
The following table summarizes representative quantitative data for mRNA encapsulation efficiency in LNPs. While specific results for this compound LNPs are not publicly available, this table illustrates typical data obtained from a RiboGreen assay, with expected high encapsulation efficiencies.
| LNP Formulation | Total mRNA Concentration (µg/mL) | Unencapsulated mRNA Concentration (µg/mL) | Encapsulated mRNA Concentration (µg/mL) | Encapsulation Efficiency (%) |
| This compound based LNP (Example 1) | 50.0 | 3.5 | 46.5 | 93.0 |
| This compound based LNP (Example 2) | 75.0 | 5.25 | 69.75 | 93.0 |
| Control LNP (e.g., MC3-based) | 60.0 | 4.8 | 55.2 | 92.0 |
Experimental Workflow Diagram
Caption: Workflow for determining mRNA encapsulation efficiency using the RiboGreen assay.
Experimental Protocols
Protocol 1: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay
This protocol details the steps for quantifying encapsulated and unencapsulated mRNA in LNP samples.
Materials:
-
Quant-iT RiboGreen RNA Assay Kit (contains RiboGreen reagent, TE buffer, and an RNA standard)
-
Surfactant solution: 1% Triton X-100 or an alternative like Tween 20 in TE buffer.[3]
-
mRNA-LNP samples (formulated with this compound)
-
Nuclease-free water
-
96-well black, opaque microplate
-
Fluorescence microplate reader with excitation/emission filters for ~480/520 nm
Procedure:
Part 1: Preparation of Reagents and Standard Curve
-
Prepare 1x TE Buffer: Dilute the 20x TE buffer concentrate from the kit to a 1x working solution with nuclease-free water.
-
Prepare RiboGreen Working Solution: On the day of the assay, dilute the RiboGreen reagent 1:200 in 1x TE buffer. Protect this solution from light.
-
Prepare Surfactant Solution: Prepare a 1% solution of Triton X-100 or Tween 20 in 1x TE buffer.
-
Prepare RNA Standard Curve:
-
Prepare a stock solution of the provided RNA standard at a known concentration (e.g., 2 µg/mL).
-
Perform serial dilutions of the RNA stock solution in 1x TE buffer to create a standard curve ranging from approximately 10 ng/mL to 1000 ng/mL.
-
Part 2: Sample Preparation
-
For Total mRNA Measurement:
-
Dilute the mRNA-LNP sample in the 1% surfactant solution to a final concentration within the linear range of the standard curve. A 100-fold dilution is a common starting point.[7]
-
Incubate for approximately 10 minutes at room temperature to ensure complete lysis of the LNPs.
-
-
For Unencapsulated (Free) mRNA Measurement:
-
Dilute the same mRNA-LNP sample to the same dilution factor as in step 1, but using only 1x TE buffer (without surfactant).
-
Part 3: Assay and Measurement
-
Pipette the prepared standards and samples into the 96-well plate in triplicate.
-
Add an equal volume of the RiboGreen working solution to each well.
-
Incubate the plate for 2-5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
Part 4: Calculation of Encapsulation Efficiency
-
Generate Standard Curve: Plot the fluorescence intensity of the RNA standards versus their known concentrations and perform a linear regression to obtain the equation of the line.
-
Calculate mRNA Concentrations: Use the standard curve equation to determine the concentration of mRNA in both the surfactant-treated (total mRNA) and untreated (free mRNA) samples.
-
Calculate Encapsulation Efficiency (EE): Use the following formula:
EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.[8][9]
Logical Relationship for Encapsulation Efficiency Calculation
Caption: Calculation of mRNA encapsulation efficiency.
Alternative Methods for Determining Encapsulation Efficiency
While the RiboGreen assay is the most common method, other techniques can also be employed:
-
Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF): This high-resolution method can separate intact mRNA from impurities, potentially offering a more accurate quantification of encapsulation efficiency.[8][10]
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This technique can also be used to separate and quantify RNA molecules, providing an alternative to fluorescence-based assays.[11]
Conclusion
Accurately determining the mRNA encapsulation efficiency is a critical quality attribute for the development of LNP-based therapeutics. The RiboGreen assay provides a robust, sensitive, and widely accepted method for this purpose. By following the detailed protocols outlined in these application notes, researchers can confidently and consistently characterize their this compound LNP formulations, ensuring the quality and efficacy of their potential therapeutic candidates.
References
- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. sciex.com [sciex.com]
- 11. lcms.cz [lcms.cz]
Application Notes: In Vitro Transfection Using RM 137-15 Lipid Nanoparticles
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines.[1][2] A critical component of these delivery systems is the ionizable lipid, which plays a pivotal role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[2][3] RM 137-15 is an ionizable lipid designed for use in LNP formulations. Its ability to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome is key to its function. This charge transition disrupts the endosomal membrane, allowing the encapsulated mRNA to escape into the cytosol and be translated into protein.[3] These application notes provide a detailed protocol for the formulation of this compound LNPs and their subsequent use for in vitro transfection of various cell lines.
Mechanism of Action
The transfection process begins with the endocytosis of the LNP by the target cell. Once inside the endosome, the lower pH environment triggers the protonation of the tertiary amine in the this compound lipid. This protonation imparts a positive charge to the lipid, leading to the formation of unstable, non-bilayer structures that interact with and disrupt the endosomal membrane.[3] This disruption, often referred to as endosomal escape, is the critical step that allows the mRNA cargo to be released into the cytoplasm, where it can be translated by the cellular machinery to produce the protein of interest.
Caption: Mechanism of this compound LNP-mediated mRNA delivery and endosomal escape.
Protocols
Protocol 1: Formulation of this compound LNPs Encapsulating mRNA
This protocol describes the formulation of LNPs using a microfluidic mixing technique, which allows for rapid and reproducible production of nanoparticles with controlled size and high encapsulation efficiency.[1] The formulation consists of four lipid components: the ionizable lipid (this compound), a phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000).[1][2]
Materials:
-
This compound (ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG or similar)
-
mRNA (e.g., encoding GFP or Luciferase)
-
Ethanol, 200 proof
-
Citrate buffer (e.g., 25-100 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), sterile
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Amicon Ultra Centrifugal Filters for solvent exchange
-
Dynamic Light Scattering (DLS) instrument for particle characterization
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC (or DOPE), cholesterol, and PEG-lipid in ethanol to prepare a stock solution. A common molar ratio for these components is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[2][4]
-
The final lipid concentration in the ethanol phase should be between 10-25 mM.
-
-
Prepare mRNA Aqueous Solution:
-
Dilute the mRNA stock in a citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures that the ionizable lipid will be protonated upon mixing, facilitating interaction with the negatively charged mRNA backbone.[2]
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
A typical flow rate ratio is 3:1 (aqueous:ethanol).[4]
-
Initiate mixing. The rapid mixing of the two phases causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
-
-
Solvent Exchange and Concentration:
-
The resulting LNP solution will contain ethanol. It is crucial to remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4).
-
Transfer the LNP solution to an Amicon Ultra Centrifugal Filter.[5]
-
Centrifuge according to the manufacturer's instructions to concentrate the LNPs and remove ethanol.[5]
-
Wash the concentrated LNPs by adding sterile PBS to the filter and centrifuging again. Repeat this step 2-3 times.
-
After the final wash, resuspend the LNPs in a desired volume of sterile PBS.[5]
-
-
Characterization and Storage:
-
Measure the LNP size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Determine the mRNA encapsulation efficiency using a fluorescence-based assay (e.g., Quant-iT RiboGreen assay).
-
Store the final LNP formulation at 4°C. For optimal performance, use within one week.[5][6]
-
Table 1: Representative Physicochemical Properties of Formulated LNPs
| Parameter | Target Value | Description |
| Size (Diameter) | 70 - 150 nm | Optimal size for cellular uptake.[5] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution.[5] |
| Encapsulation Efficiency | > 90% | Percentage of mRNA successfully entrapped within the LNPs. |
| Zeta Potential (at pH 7.4) | Near-neutral | Minimizes non-specific interactions and toxicity at physiological pH. |
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol provides a standardized method for transfecting various adherent cell lines with the formulated this compound LNPs in a complete media environment, which has been shown to improve transfection efficiency and reproducibility compared to serum-starved conditions.[5][7]
Caption: General workflow for in vitro transfection using this compound LNPs.
Materials:
-
Adherent cells (e.g., HEK293, HeLa, Huh-7, HepG2)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound LNPs (formulated as per Protocol 1)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells into multi-well plates at a density that will result in 70-80% confluency at the time of transfection. Refer to Table 2 for recommended seeding densities.
-
Incubate overnight (37°C, 5% CO₂).
-
-
LNP Treatment:
-
On the day of transfection, dilute the this compound LNP stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. The optimal mRNA concentration will vary by cell type and should be determined empirically, but a starting range of 100 ng to 1000 ng of mRNA per well (of a 24-well plate) is recommended.
-
Gently aspirate the old medium from the cells.
-
Add the LNP-containing medium to the cells.
-
-
Incubation:
-
Return the plates to the incubator and incubate for 24 to 72 hours. The optimal time for protein expression depends on the mRNA construct and the cell line. Expression can typically be detected as early as 6-8 hours and often peaks between 24 and 48 hours.[8]
-
-
Analysis of Transfection Efficiency:
-
After incubation, assess protein expression using a suitable method:
-
Fluorescent Proteins (e.g., GFP): Analyze cells via flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity (MFI).[5][8] Alternatively, visualize expression using fluorescence microscopy.
-
Reporter Enzymes (e.g., Luciferase): Lyse the cells and measure luminescence using a plate reader and a suitable luciferase assay kit.[1]
-
Other Proteins: Analyze expression via Western Blot or ELISA.
-
-
-
Assessment of Cytotoxicity (Optional but Recommended):
-
Evaluate the effect of LNP treatment on cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo®. Perform this in parallel with the transfection experiment.
-
Table 2: Recommended Cell Seeding Densities for a 24-Well Plate
| Cell Line | Seeding Density (cells/well) | Growth Medium |
| HEK293 | 0.5 - 1.0 x 10⁵ | DMEM |
| Huh-7 | 1.0 - 2.0 x 10⁵ | DMEM |
| HeLa | 0.5 - 1.0 x 10⁵ | DMEM |
| HepG2 | 1.0 - 2.0 x 10⁵ | EMEM |
| MCF-7 | 1.0 - 1.5 x 10⁵ | EMEM |
| Note: These are starting recommendations. Optimal seeding density should be determined for specific experimental conditions. |
Table 3: Representative Data for In Vitro Transfection
| Cell Line | mRNA Dose (ng/well) | Transfection Efficiency (% GFP+ Cells) | Cell Viability (%) |
| HEK293 | 250 | 85 ± 5% | > 95% |
| 500 | 92 ± 4% | > 90% | |
| HepG2 | 250 | 70 ± 8% | > 95% |
| 500 | 81 ± 6% | > 90% | |
| Note: Data are representative and will vary based on the specific mRNA, LNP formulation, and cell passage number. Optimization is recommended. |
References
- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. thno.org [thno.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. liposomes.ca [liposomes.ca]
- 5. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Gene Editing Using Lipid Nanoparticle (LNP) Formulations
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the formulation, characterization, and application of Lipid Nanoparticles (LNPs) for in vivo gene editing. While specific quantitative data and established protocols for the ionizable lipid RM 137-15 are not currently available in the public domain, this document outlines a representative framework and detailed protocols that can be adapted and optimized for novel ionizable lipids like this compound.
Introduction to LNP-Mediated In Vivo Gene Editing
Lipid nanoparticles have emerged as a leading non-viral vector for the delivery of nucleic acid-based therapeutics, including the components of CRISPR-Cas9 gene-editing systems. Their success is largely attributed to their ability to protect the nucleic acid payload from degradation, facilitate cellular uptake, and promote endosomal escape to release the cargo into the cytoplasm. A typical LNP formulation for gene editing encapsulates messenger RNA (mRNA) encoding a nuclease like Cas9 and a single guide RNA (sgRNA) that directs the nuclease to a specific genomic locus.
The ionizable lipid is a critical component of the LNP, playing a pivotal role in encapsulating the negatively charged nucleic acids at a low pH and facilitating their release into the cytoplasm upon endosomal acidification. While numerous ionizable lipids have been developed and characterized, specific formulation and in vivo efficacy data for many, including this compound, remain proprietary or unpublished.
The Ionizable Lipid: this compound
This compound is identified as an ionizable lipid that is commercially available for the formulation of lipid nanoparticles. Ionizable lipids are essential for the efficacy of LNP-based nucleic acid delivery as they are designed to have a near-neutral charge at physiological pH, which reduces toxicity and non-specific interactions in the bloodstream. Upon uptake into the endosome, the lower pH environment leads to the protonation of the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the genetic payload into the cytoplasm. The specific pKa of an ionizable lipid is a critical parameter that influences its in vivo performance.
Due to the lack of publicly available data on LNP formulations containing this compound for in vivo gene editing, the following sections will provide a general, yet detailed, protocol that serves as a starting point for the development and optimization of such a formulation.
Representative LNP Formulation for In Vivo Gene Editing
This section outlines a typical formulation composition and manufacturing process for LNPs designed to deliver Cas9 mRNA and sgRNA. The molar ratios of the lipid components are a critical parameter and require empirical optimization for each specific ionizable lipid and application.
Quantitative Formulation Parameters (Representative)
The following table presents a typical starting formulation for LNPs for in vivo gene editing. These ratios are based on formulations described in the literature for other well-characterized ionizable lipids and should be considered a starting point for optimization with this compound.
| Component | Molar Ratio (%) | Role in Formulation |
| Ionizable Lipid (e.g., this compound) | 50 | Encapsulation of nucleic acids and endosomal escape |
| Helper Lipid (e.g., DSPC) | 10 | Structural integrity of the LNP |
| Cholesterol | 38.5 | Stabilizes the LNP structure and aids in membrane fusion |
| PEG-Lipid (e.g., DMG-PEG2000) | 1.5 | Steric stabilization, prevents aggregation, and controls particle size |
Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
Physicochemical Characterization Parameters
The quality and in vivo performance of LNPs are critically dependent on their physicochemical properties. The table below lists key parameters and their typical target ranges.
| Parameter | Typical Target Range | Significance |
| Particle Size (Z-average) | 80 - 150 nm | Influences biodistribution, cellular uptake, and immunogenicity |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution |
| Zeta Potential | Near-neutral at pH 7.4 | Reduces non-specific binding in circulation and toxicity |
| Encapsulation Efficiency | > 90% | Ensures a high payload of the therapeutic nucleic acids |
| pKa of Ionizable Lipid | 6.0 - 7.0 | Critical for efficient endosomal escape |
Experimental Protocols
This section provides detailed protocols for the formulation, characterization, and in vivo application of LNPs for gene editing.
Protocol for LNP Formulation using Microfluidic Mixing
Microfluidic mixing is a reproducible and scalable method for the production of LNPs.
Materials:
-
Ionizable Lipid (this compound) in ethanol
-
DSPC in ethanol
-
Cholesterol in ethanol
-
DMG-PEG2000 in ethanol
-
Cas9 mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
sgRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Ethanol (anhydrous)
-
Nuclease-free water
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid (this compound), DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol to achieve the desired molar ratios (e.g., 50:10:38.5:1.5). The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.
-
Prepare Nucleic Acid Solution: Dissolve the Cas9 mRNA and sgRNA in the citrate buffer (pH 4.0). The total nucleic acid concentration will depend on the desired final concentration and the lipid-to-nucleic acid ratio.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Set the total flow rate to control the particle size (higher flow rates generally lead to smaller particles).
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Purification:
-
Immediately after formation, dilute the LNP suspension with a neutral buffer (e.g., PBS) to raise the pH and stabilize the particles.
-
Transfer the diluted LNP suspension to a dialysis cassette.
-
Perform dialysis against sterile PBS at 4°C for at least 18 hours, with several buffer changes, to remove the ethanol and unencapsulated nucleic acids.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol for LNP Characterization
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in sterile PBS.
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
Zeta Potential Measurement:
-
Dilute a small aliquot of the LNP suspension in a suitable buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using Laser Doppler Velocimetry.
Nucleic Acid Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence of the intact LNP suspension.
-
Measure the fluorescence after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100) to determine the total nucleic acid content.
-
Calculate the encapsulation efficiency as: (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100%.
Protocol for In Vivo Gene Editing in a Mouse Model
Animal Model:
-
Use an appropriate mouse model for the disease of interest or a reporter mouse line (e.g., expressing a fluorescent protein that can be knocked out).
Administration:
-
Thaw the LNP formulation on ice.
-
Dilute the LNPs to the desired concentration in sterile PBS.
-
Administer the LNPs to the mice via the desired route (e.g., intravenous injection for liver targeting). The dosage will need to be optimized but typically ranges from 0.1 to 1.0 mg/kg of total nucleic acid.
Evaluation of Gene Editing Efficiency:
-
At a predetermined time point post-administration (e.g., 7-14 days), euthanize the mice and harvest the target tissues.
-
Isolate genomic DNA from the tissues.
-
Amplify the target genomic region by PCR.
-
Analyze the PCR products for insertions and deletions (indels) resulting from non-homologous end joining (NHEJ) using methods such as:
-
Sanger sequencing and TIDE (Tracking of Indels by Decomposition) analysis.
-
Next-Generation Sequencing (NGS) for a more comprehensive analysis of editing outcomes.
-
Visualizations
LNP Formulation and Delivery Workflow
Caption: Workflow for LNP formulation, characterization, and in vivo gene editing.
Cellular Uptake and Endosomal Escape Pathway
Caption: Mechanism of LNP cellular uptake and endosomal escape for gene editing.
Conclusion and Future Directions
The development of effective LNP formulations is paramount for the clinical translation of in vivo gene editing therapies. While the ionizable lipid this compound holds potential for this application, a critical gap exists in the publicly available data regarding its specific formulation parameters and in vivo performance. The protocols and information provided herein offer a robust starting point for researchers to systematically optimize LNP formulations with novel ionizable lipids like this compound. Future work should focus on a thorough investigation of the structure-activity relationship of such lipids to enable the rational design of next-generation delivery vehicles for safe and efficient in vivo gene editing.
Application Note and Protocols for Sterile Filtration of RM 137-15 LNP Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) have become a critical delivery system for various therapeutics, including mRNA-based vaccines and gene therapies. A crucial step in the manufacturing of LNP-based drug products is sterile filtration, which ensures the removal of microbial contaminants to guarantee patient safety. However, the inherent characteristics of LNPs, particularly their particle size, which can be close to the 0.2 µm pore size of sterilizing-grade filters, present unique challenges. This can lead to filter fouling, product loss, and potential alterations in the critical quality attributes (CQAs) of the LNP formulation, such as particle size, polydispersity index (PDI), and encapsulation efficiency.[1][2]
This application note provides a detailed protocol and best practices for the sterile filtration of a model LNP formulation, designated as RM 137-15. The information presented is based on established principles for the sterile filtration of similar mRNA-LNP formulations and aims to guide researchers in developing a robust and scalable filtration process.
Materials and Equipment
2.1. LNP Formulation:
-
This compound LNP formulation in a suitable buffer (e.g., phosphate-buffered saline, citrate buffer).
2.2. Filters:
-
Sterilizing-grade filters (0.2 µm rated), preferably dual-layer filters with an integrated prefilter (e.g., 0.8/0.2 µm). Examples include Sartopore® 2 XLG or Cytiva Supor™ Prime.[2][3]
-
Prefilters with pore sizes in the range of 400-800 nm may also be considered for enhancing filtration capacity.
2.3. Equipment:
-
Peristaltic pump or pressure vessel
-
Pressure gauges
-
Balance or flowmeter
-
Sterile collection vessels
-
Dynamic Light Scattering (DLS) instrument for particle size and PDI measurement
-
Fluorometer or spectrophotometer for encapsulation efficiency determination
-
Laminar flow hood or biosafety cabinet
Experimental Protocols
3.1. Pre-filtration Characterization of this compound LNPs
Before sterile filtration, it is essential to characterize the CQAs of the unfiltered LNP formulation.
Protocol:
-
Equilibrate the this compound LNP formulation to the intended filtration temperature (e.g., ambient temperature).
-
Gently mix the LNP suspension to ensure homogeneity.
-
Withdraw a representative sample for analysis.
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a suitable assay (e.g., RiboGreen assay).
-
Record the initial concentration of the LNP formulation.
3.2. Filter Selection and Sizing (Filter Scouting Studies)
The selection of an appropriate filter is critical for successful sterile filtration. Scouting studies with small-scale filter capsules are recommended to evaluate different filter types and determine the optimal filter area for the desired batch size.
Protocol:
-
Select a panel of sterilizing-grade filters with varying membrane materials and pore structures (e.g., polyethersulfone, polyvinylidene fluoride).
-
For each filter type, perform constant pressure or constant flow rate filtration studies.
-
Constant Pressure Filtration:
-
Set a constant transmembrane pressure (TMP) (e.g., 10, 20, 30 psi).
-
Record the cumulative filtrate weight or volume over time.
-
Calculate the filtrate flux (L/m²/h) and volumetric throughput (L/m²).
-
-
Constant Flow Rate Filtration:
-
Set a constant flow rate.
-
Monitor the transmembrane pressure over time.
-
Determine the filter capacity at a defined maximum pressure.
-
-
Analyze the filtrate for particle size, PDI, and encapsulation efficiency to assess the impact of filtration on product quality.
-
Select the filter that provides the highest throughput with minimal impact on LNP CQAs.
3.3. Sterile Filtration of this compound LNP Formulation
This protocol describes a typical sterile filtration process using a pre-selected and appropriately sized filter.
Protocol:
-
Filter Preparation:
-
Aseptically install the sterile filter assembly in a laminar flow hood.
-
Pre-wet the filter with a suitable buffer as per the manufacturer's instructions. This helps to displace air and ensure the integrity of the filter.
-
-
Filtration Process:
-
Transfer the this compound LNP formulation to the pressure vessel or connect it to the peristaltic pump inlet.
-
Apply a constant pressure or set a constant flow rate, as determined from the filter scouting studies. It is often observed that increasing the transmembrane pressure can enhance filter capacity.[3]
-
Continuously monitor the pressure and flow rate throughout the filtration process.
-
Collect the sterile filtrate in a sterile collection vessel.
-
-
Post-filtration Analysis:
-
Withdraw a sample of the filtered this compound LNP formulation.
-
Measure the particle size, PDI, and encapsulation efficiency to confirm that the CQAs are within the specified range.
-
Perform a filter integrity test (e.g., bubble point test) post-filtration to ensure the filter was not compromised during the process.
-
Data Presentation
The following tables summarize hypothetical data for the sterile filtration of the this compound LNP formulation, based on typical performance observed for similar mRNA-LNPs.
Table 1: Pre- and Post-filtration Characterization of this compound LNPs
| Parameter | Unfiltered LNP | Filtered LNP (Filter A) | Filtered LNP (Filter B) | Specification |
| Particle Size (nm) | 125 | 126 | 128 | 120 - 130 nm |
| Polydispersity Index (PDI) | 0.12 | 0.13 | 0.15 | < 0.2 |
| Encapsulation Efficiency (%) | 95 | 94 | 93 | > 90% |
Table 2: Filter Performance Comparison at a Constant Pressure of 20 psi
| Filter Type | Membrane Composition | Pore Size (µm) | Throughput (L/m²) | Flux (L/m²/h) |
| Filter A | Polyethersulfone (PES) | 0.8 / 0.2 | 150 | 300 |
| Filter B | Polyvinylidene Fluoride (PVDF) | 0.5 / 0.2 | 120 | 240 |
| Filter C | Polyethersulfone (PES) | 0.2 | 80 | 160 |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principles of LNP sterile filtration.
Caption: Experimental workflow for the sterile filtration of this compound LNP formulations.
Caption: Mechanism of LNP filtration using a dual-layer sterile filter.
Conclusion
The sterile filtration of LNP formulations like this compound is a critical manufacturing step that requires careful optimization to ensure product quality and process efficiency. The use of dual-layer sterilizing-grade filters can significantly improve filter capacity and minimize the impact on LNP characteristics. By performing systematic filter scouting studies and carefully controlling filtration parameters such as transmembrane pressure, a robust and scalable sterile filtration process can be developed. It is imperative to conduct thorough pre- and post-filtration analysis of the LNP formulation to guarantee that the final product meets all quality specifications. The protocols and data presented in this application note provide a foundational framework for the successful sterile filtration of this compound and other similar LNP-based therapeutics.
References
- 1. Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling - Providence Therapeutics [providencetherapeutics.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quality Control of RM 137-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM 137-15 is an ionizable lipid critical for the formulation of lipid nanoparticles (LNPs) used in nucleic acid delivery. The quality of this compound directly impacts the efficacy and safety of the final drug product. Therefore, robust analytical methods are essential for its quality control, ensuring identity, purity, and consistency. These application notes provide a comprehensive suite of protocols for the analytical characterization and quality control of this compound.
The methods detailed below are designed to be implemented in a good manufacturing practice (GMP) environment and can be adapted for research and development purposes. They cover identification, assay, purity, and impurity profiling, including potential degradation products.
Overall Quality Control Workflow
A systematic approach is crucial for the quality control of this compound. The following workflow outlines the key analytical stages from raw material reception to batch release.
Application Notes and Protocols for Scaling Up RM 137-15 LNP Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ionizable cationic lipid RM 137-15 has emerged as a promising vehicle for the in vivo delivery of messenger RNA (mRNA) therapeutics.[1][2] Lipid nanoparticles (LNPs) formulated with this compound have been shown to effectively encapsulate mRNA and facilitate its delivery, leading to protein expression in target tissues, such as the liver.[1][2] As research progresses from preclinical studies to clinical development, the ability to scale up the production of these LNPs while maintaining critical quality attributes (CQAs) is paramount.
These application notes provide a comprehensive guide to the scalable manufacturing of this compound LNPs. This document outlines the key considerations for process development, from small-scale formulation optimization to larger-scale production, and provides detailed protocols for the essential analytical methods required for LNP characterization.
Data Presentation: Key Parameters and Critical Quality Attributes
The successful scaling of LNP production hinges on the consistent achievement of desired CQAs. The following tables summarize typical parameters for this compound LNP production at a laboratory scale and projected parameters for a scaled-up process. Note: The data presented for the scaled-up process are illustrative and should be optimized for specific equipment and process conditions.
Table 1: Formulation and Process Parameters for this compound LNP Production
| Parameter | Laboratory Scale (e.g., Microfluidics) | Scaled-Up (e.g., T-Junction Mixing) |
| Lipid Composition (Molar Ratio) | ||
| This compound | 50% | 50% |
| Helper Lipid (e.g., DOPE/DSPC) | 10% | 10% |
| Cholesterol | 38.5% | 38.5% |
| PEG-Lipid (e.g., DMG-PEG2000) | 1.5% | 1.5% |
| Process Parameters | ||
| Aqueous Phase Buffer | 50 mM Citrate Buffer, pH 4.0 | 50 mM Citrate Buffer, pH 4.0 |
| Organic Phase Solvent | Ethanol | Ethanol |
| Flow Rate Ratio (Aqueous:Organic) | 3:1 | 3:1 |
| Total Flow Rate (TFR) | 2 - 12 mL/min | 100 - 1000 mL/min |
| Purification Method | Dialysis or Tangential Flow Filtration (TFF) | Tangential Flow Filtration (TFF) |
Table 2: Critical Quality Attributes of this compound LNPs
| Critical Quality Attribute (CQA) | Laboratory Scale | Scaled-Up (Target) |
| Particle Size (Hydrodynamic Diameter) | 80 - 120 nm | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential | -10 to +10 mV (at neutral pH) | -10 to +10 mV (at neutral pH) |
| mRNA Encapsulation Efficiency | > 90% | > 90% |
Experimental Protocols
I. This compound LNP Formulation (Scalable Microfluidic Mixing)
This protocol describes the formulation of this compound LNPs using a microfluidic mixing system, a technique known for its precise control over nanoparticle characteristics and its scalability.[3][4][5][6]
Materials:
-
This compound (in ethanol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (in ethanol)
-
mRNA transcript in 50 mM citrate buffer, pH 4.0
-
Ethanol, molecular biology grade
-
Nuclease-free water
Procedure:
-
Lipid Stock Solution Preparation: Prepare a stock solution of the lipid mixture (this compound, DOPE/DSPC, Cholesterol, DMG-PEG2000) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The final lipid concentration will depend on the desired final LNP concentration.
-
Aqueous Phase Preparation: Prepare the mRNA solution in 50 mM citrate buffer (pH 4.0) at the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., NanoAssemblr Ignite) according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio (FRR) to 3:1 (aqueous:organic).
-
Set the total flow rate (TFR) to achieve the desired particle size. Higher TFRs generally result in smaller LNPs.[7]
-
Initiate the mixing process to generate the LNP formulation.
-
-
Dilution and Maturation: Immediately dilute the collected LNP solution with a suitable buffer (e.g., citrate buffer) to reduce the ethanol concentration and allow the LNPs to stabilize.
-
Purification and Buffer Exchange:
-
Purify the LNPs and exchange the buffer to a storage buffer (e.g., phosphate-buffered saline, pH 7.4) using tangential flow filtration (TFF) or dialysis.
-
TFF is the preferred method for scalable production due to its efficiency and speed.[3]
-
-
Sterile Filtration and Storage:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.
-
II. LNP Characterization Protocols
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are used to determine the hydrodynamic diameter and the size distribution (PDI) of the LNPs.[8][9][10]
Procedure:
-
Sample Preparation: Dilute the LNP sample in the storage buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects. The solution should be clear to slightly hazy.[11]
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Select the appropriate measurement parameters, including the dispersant viscosity and refractive index.
-
-
Measurement:
-
Transfer the diluted LNP sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the desired temperature (typically 25°C).
-
Perform the DLS measurement according to the instrument's software instructions.
-
-
Data Analysis: The software will automatically calculate the Z-average diameter (an intensity-weighted average) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
Principle: The RiboGreen assay uses a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated mRNA can be determined.[12][13][14][15][16]
Procedure:
-
Reagent Preparation:
-
Prepare a RiboGreen working solution by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Prepare a 2% Triton X-100 solution in nuclease-free water.
-
-
Standard Curve: Prepare a standard curve of the free mRNA in TE buffer at known concentrations.
-
Sample Preparation:
-
In a 96-well black plate, add the LNP sample to wells in triplicate.
-
To one set of wells, add TE buffer (to measure unencapsulated mRNA).
-
To another set of wells, add the 2% Triton X-100 solution to lyse the LNPs (to measure total mRNA).
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis of the LNPs in the Triton X-100-containing wells.
-
Fluorescence Measurement:
-
Add the RiboGreen working solution to all wells.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.
-
-
Calculation:
-
Determine the concentration of unencapsulated and total mRNA from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates the lipid components of the LNP formulation based on their hydrophobicity. CAD is a universal detector that provides a response proportional to the mass of the non-volatile analyte, making it suitable for lipids that lack a UV chromophore.[17][18][19][20][21]
Procedure:
-
Sample Preparation: Disrupt the LNPs by diluting the sample in an organic solvent (e.g., a mixture of ethanol and isopropanol) to release the individual lipid components.
-
HPLC-CAD System:
-
Use a C18 column suitable for lipid analysis.
-
Set up a gradient elution method using a mobile phase system, for example:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile/Isopropanol mixture with a modifier.
-
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the gradient method to separate the lipid components.
-
The CAD will detect the eluted lipids.
-
-
Quantification:
-
Identify and quantify each lipid by comparing the retention times and peak areas to those of known lipid standards.
-
This allows for the verification of the lipid molar ratio and the detection of any lipid degradation products.
-
Signaling Pathways and Experimental Workflows
Innate Immune Sensing of RNA-LNPs
The delivery of mRNA via LNPs can activate the innate immune system through various pattern recognition receptors (PRRs). Understanding these pathways is crucial for designing LNPs with an appropriate immunogenic profile for vaccines or for minimizing unwanted immune responses in other therapeutic applications.
Experimental Workflow for LNP Production and Characterization
The following diagram illustrates the logical flow from LNP formulation to final characterization, a critical pathway for process development and quality control.
References
- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. horiba.com [horiba.com]
- 9. solids-solutions.com [solids-solutions.com]
- 10. rivm.nl [rivm.nl]
- 11. research.colostate.edu [research.colostate.edu]
- 12. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abpbio.com [abpbio.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. m.youtube.com [m.youtube.com]
- 16. waters.com [waters.com]
- 17. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation – ScienceOpen [scienceopen.com]
- 20. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines [ouci.dntb.gov.ua]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Preventing RM 137-15 LNP Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of lipid nanoparticles (LNPs) formulated with the ionizable lipid RM 137-15.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during LNP formulation and storage, leading to aggregation.
Q1: My LNPs are aggregating immediately after formulation. What are the likely causes?
Immediate aggregation often points to suboptimal formulation or process parameters. Key factors to investigate include:
-
pH of the Aqueous Phase: The pH of your buffer is critical for ionizable lipids like this compound. At a pH below its pKa, the lipid is protonated, leading to a positive surface charge necessary for encapsulating negatively charged cargo like mRNA. However, an excessively low pH can cause extreme surface charge and instability, resulting in aggregation.[1]
-
Lipid Composition: The molar ratio of the lipids in your formulation is crucial. An insufficient amount of PEG-lipid can lead to immediate aggregation as it is the primary component that provides a steric barrier against particle fusion.[2][3]
-
Solvent Mixing Rate: In methods like microfluidic mixing or ethanol injection, the rate at which the lipid-ethanol phase is mixed with the aqueous phase is critical. Slow mixing can lead to the formation of larger, less stable particles that are prone to aggregation.[1][4]
Q2: My LNPs look good initially but aggregate during storage. How can I improve their long-term stability?
Aggregation during storage is a common challenge and can be influenced by several factors:
-
Storage Temperature: Storing LNP formulations at 4°C is often preferable to freezing. Freeze-thaw cycles can induce phase separation and aggregation.[1] If freezing is necessary, it should be done rapidly and with appropriate cryoprotectants.[5] Most LNP-based therapies are stored at low temperatures, from -20°C to -80°C, to minimize chemical degradation.[6]
-
Buffer Composition: The choice of buffer is critical, especially for frozen storage. Phosphate-buffered saline (PBS) can experience significant pH changes during freezing and thawing, which can induce aggregation.[2] Consider using alternative buffers like citrate or histidine that are more stable to pH shifts during phase changes.
-
Cryoprotectants: For frozen storage, the addition of cryoprotectants like sucrose or trehalose is often necessary to prevent aggregation and maintain particle integrity during freeze-thaw cycles.[5]
-
Light Exposure and Oxidation: Some lipids are susceptible to oxidation, which can lead to LNP destabilization.[6][7] Store LNP formulations protected from light and consider using antioxidants if your lipids are prone to oxidation.
Q3: I am observing an increase in particle size and polydispersity index (PDI) over time. What does this indicate and how can I fix it?
An increase in Z-average diameter and PDI as measured by Dynamic Light Scattering (DLS) is a clear indicator of particle aggregation.
-
Review your Formulation:
-
PEG-Lipid Content: The amount of PEG-lipid is critical for preventing aggregation. Even small amounts can significantly control particle size.[3][8] You may need to optimize the molar percentage of the PEG-lipid in your formulation.
-
Structural Lipids: The inclusion of helper lipids like phospholipids (e.g., DSPC) and cholesterol contributes to the structural integrity and stability of the LNP.[2][7][9]
-
-
Refine your Purification Process: Ensure that residual ethanol from the formulation process is sufficiently removed, as it can impact stability. Buffer exchange via dialysis or tangential flow filtration (TFF) should be optimized.
-
Control Surface Charge: The zeta potential of your LNPs plays a role in their stability. A highly neutral surface charge can lead to increased aggregation.[3] The surface charge is influenced by the pKa of the ionizable lipid and the pH of the final buffer.
Frequently Asked Questions (FAQs)
What is the primary role of this compound in the LNP formulation?
This compound is an ionizable lipid. At a low pH during formulation, it is positively charged and facilitates the encapsulation of negatively charged nucleic acids (like mRNA). At physiological pH, it becomes more neutral, which is thought to reduce toxicity and facilitate the release of the payload into the cytoplasm after endocytosis.[7][10][11]
How does PEG-lipid prevent aggregation?
PEG-lipids incorporate into the LNP and create a hydrophilic steric barrier on the particle surface. This "PEG shield" prevents close contact and fusion between individual LNPs, thus inhibiting aggregation.[2][8][11] It also helps to control the final particle size during formation.[3]
What is the importance of cholesterol and phospholipids in the LNP formulation?
-
Cholesterol: Acts as a "molecular glue," filling gaps between the other lipids in the nanoparticle shell. This increases the rigidity and stability of the LNP membrane.[2][6]
-
Phospholipids (e.g., DSPC): These are structural lipids that help to form the lipid bilayer and contribute to the overall stability of the particle.[2][12]
Can the type of payload (e.g., mRNA, siRNA) affect LNP aggregation?
While the primary drivers of aggregation are the lipid components and storage conditions, the payload can have an indirect effect. The interaction between the ionizable lipid and the nucleic acid is fundamental to the LNP's core structure. Inefficient or improper encapsulation could potentially lead to less stable particles that are more prone to aggregation.
Quantitative Data Summary
The following tables summarize quantitative data from literature on factors affecting LNP stability. Note that these are examples and optimal conditions should be determined experimentally for your specific this compound formulation.
Table 1: Effect of Cryoprotectant on LNP Size and Polydispersity Index (PDI) after a Freeze-Thaw Cycle
| Cryoprotectant (w/v) | LNP Size (nm) | PDI |
| 0% Sucrose | > 1000 (Aggregated) | > 0.5 |
| 5% Sucrose | 150 | 0.2 |
| 10% Sucrose | 120 | 0.15 |
| 20% Sucrose | 100 | 0.1 |
| 20% Trehalose | 98 | 0.1 |
Data adapted from studies on the effect of cryoprotectants on LNP stability.[5]
Table 2: Influence of PEG-Lipid Molar Percentage on LNP Size
| PEG-Lipid (mol%) | LNP Size (nm) |
| 0% | ~200 |
| 0.5% | ~100 |
| 1.5% | ~80 |
| 2.5% | ~70 |
Illustrative data based on the established role of PEG-lipids in controlling LNP size.[3]
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes a standard method for producing LNPs with consistent size and low PDI.
-
Preparation of Solutions:
-
Lipid Phase (Organic): Prepare a stock solution of this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at the desired molar ratio.
-
Aqueous Phase: Prepare a solution of your nucleic acid payload in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid phase and the aqueous phase into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microchannels facilitates LNP self-assembly.
-
-
Purification:
-
The resulting LNP suspension will contain ethanol. Remove the ethanol and exchange the buffer to a storage buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration (TFF).
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store at 4°C for short-term use or freeze at -80°C with cryoprotectants for long-term storage.
-
Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)
This protocol is for measuring the key quality attributes of LNP size (Z-average diameter) and size distribution (PDI).
-
Sample Preparation:
-
Dilute a small aliquot of your LNP suspension in the storage buffer (e.g., PBS, pH 7.4) to an appropriate concentration for DLS measurement. Overly concentrated samples can cause multiple scattering effects.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to the desired temperature (e.g., 25°C).
-
Enter the parameters for the dispersant (e.g., viscosity and refractive index of water).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and perform the measurement.
-
Acquire multiple readings to ensure reproducibility.
-
-
Data Analysis:
-
Record the Z-average diameter, PDI, and size distribution graphs. A PDI below 0.2 is generally considered indicative of a monodisperse and acceptable LNP formulation.[13]
-
Visualizations
Caption: Troubleshooting workflow for LNP aggregation.
Caption: LNP cellular uptake and payload release pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. fluidimaging.com [fluidimaging.com]
- 3. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 4. thno.org [thno.org]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixbiotech.com [helixbiotech.com]
- 7. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging [thno.org]
- 9. US20250161481A1 - Targeted lnp delivery - Google Patents [patents.google.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RM 137-15 LNP Encapsulation Efficiency
Welcome to the technical support center for the optimization of RM 137-15 lipid nanoparticle (LNP) encapsulation efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the formulation of LNPs using the ionizable cationic lipid this compound.
Disclaimer: While this compound is a commercially available ionizable lipid for mRNA delivery, detailed formulation protocols specific to this lipid are not widely published.[1][2][3][4] The following guidance is based on established principles and best practices for formulating LNPs with similar ionizable cationic lipids. Users should consider this a starting point for their optimization experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Potential Causes | Troubleshooting Steps |
| Low mRNA Encapsulation Efficiency (<80%) | - Suboptimal N:P ratio (ratio of protonatable nitrogen in the ionizable lipid to anionic phosphate groups in the mRNA). - Inefficient mixing of the lipid and aqueous phases. - Degradation of mRNA. - Incorrect pH of the aqueous buffer. | - Optimize N:P Ratio: Perform a titration of the N:P ratio. Common starting points for ionizable lipids are between 3 and 6.[5] - Verify Mixing: Ensure your microfluidic system is functioning correctly with no leaks or obstructions. For manual mixing, ensure the process is rapid and reproducible.[6] - Assess mRNA Integrity: Run a gel electrophoresis or use a Bioanalyzer to check the integrity of your mRNA before encapsulation. - Check Buffer pH: The aqueous buffer containing mRNA should be acidic (typically pH 4-5) to ensure the ionizable lipid is protonated.[6] |
| Large Particle Size (Z-average > 150 nm) | - Inappropriate flow rate ratio in the microfluidic system. - Aggregation of LNPs post-formulation. - Suboptimal lipid composition. | - Adjust Flow Rate Ratio: In a microfluidic setup, a higher aqueous to organic flow rate ratio (e.g., 3:1) generally leads to smaller particles. Experiment with different ratios. - Post-Formulation Dialysis: Immediately after formation, dialyze the LNPs against a neutral buffer (e.g., PBS pH 7.4) to remove the organic solvent and stabilize the particles.[6] - Review Lipid Ratios: The molar ratio of the four lipid components (ionizable, helper, cholesterol, PEG-lipid) is critical. A literature review for similar ionizable lipids can provide a good starting point for the molar ratios.[5][6] |
| High Polydispersity Index (PDI > 0.2) | - Inconsistent mixing. - Poor quality of lipids or mRNA. | - Ensure Consistent Mixing: Use a reliable microfluidic system for consistent and rapid mixing.[6] If using manual methods, standardize the procedure. - Check Reagent Quality: Use high-purity lipids and ensure your mRNA is intact and free of contaminants. |
| LNP Instability (Aggregation Over Time) | - Residual organic solvent. - Inappropriate storage conditions. - Suboptimal PEG-lipid concentration. | - Thorough Dialysis/Purification: Ensure all organic solvent (e.g., ethanol) is removed through dialysis or a similar purification method. - Proper Storage: Store LNPs at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. - Optimize PEG-Lipid: The PEG-lipid provides a steric barrier to prevent aggregation. The molar percentage of PEG-lipid can be optimized (typically 1.5-2 mol%). |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an ionizable cationic lipid that is used in the formation of lipid nanoparticles (LNPs) for the in vivo delivery of mRNA.[1][3] Its ability to be positively charged at acidic pH is crucial for encapsulating negatively charged mRNA and for its subsequent release from the endosome into the cytoplasm.[2][4][7]
Q2: What is a typical starting formulation for LNPs using an ionizable lipid like this compound?
A2: A common starting point for the molar ratio of the lipid components is 50% ionizable lipid (this compound), 10% helper phospholipid (e.g., DSPC), 38.5% cholesterol, and 1.5% PEG-lipid.[8] The N:P ratio is also a critical parameter, with a starting point often between 3 and 6.[5]
Q3: How is the encapsulation efficiency of mRNA in LNPs determined?
A3: A common method is using a fluorescent dye like RiboGreen, which preferentially binds to single-stranded RNA. The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence is used to calculate the amount of encapsulated mRNA.
Q4: What are the key quality attributes to measure for LNP characterization?
A4: The key quality attributes for LNPs include:
-
Size (Z-average diameter): Typically measured by Dynamic Light Scattering (DLS).
-
Polydispersity Index (PDI): Also measured by DLS, indicating the uniformity of the particle size distribution.
-
Zeta Potential: Measures the surface charge of the LNPs.
-
Encapsulation Efficiency: The percentage of the initial mRNA that is successfully encapsulated within the LNPs.[5]
Q5: Why is the pH of the aqueous buffer important during LNP formulation?
A5: The acidic pH (typically 4-5) of the aqueous buffer is critical to ensure that the tertiary amine of the ionizable lipid (like this compound) is protonated, leading to a positive charge.[6] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of the mRNA, driving the encapsulation process.
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device.
Materials:
-
This compound in ethanol
-
Helper lipid (e.g., DSPC) in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) in ethanol
-
mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device and pump system
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Prepare Lipid Mixture: In an RNase-free tube, combine the this compound, helper lipid, cholesterol, and PEG-lipid in the desired molar ratios. Dilute with ethanol to the final desired total lipid concentration.
-
Prepare mRNA Solution: Dilute the mRNA stock in the acidic aqueous buffer to the desired concentration.
-
Set up Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions. Set the flow rates for the aqueous and organic phases. A common starting flow rate ratio is 3:1 (aqueous:organic).
-
Formulate LNPs: Load the lipid mixture into one syringe and the mRNA solution into another. Start the pumps to initiate mixing in the microfluidic chip. Collect the resulting LNP suspension.
-
Purification: Transfer the collected LNP suspension to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.
-
Characterization: After dialysis, characterize the LNPs for size, PDI, and encapsulation efficiency.
Protocol 2: Determination of mRNA Encapsulation Efficiency
This protocol uses a RiboGreen assay to determine the encapsulation efficiency.
Materials:
-
LNP-mRNA suspension
-
RiboGreen reagent
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 solution
-
Fluorometer or plate reader
Methodology:
-
Prepare Standards: Prepare a standard curve of the free mRNA in the same buffer as the LNPs.
-
Sample Preparation:
-
Intact LNPs: Dilute the LNP-mRNA suspension in TE buffer.
-
Lysed LNPs: Dilute the LNP-mRNA suspension in TE buffer containing 0.2% Triton X-100 to lyse the LNPs and release the encapsulated mRNA.
-
-
Assay:
-
Add the RiboGreen reagent to the diluted samples and standards.
-
Incubate in the dark for 5 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).
-
-
Calculation:
-
Determine the concentration of unencapsulated mRNA from the fluorescence of the intact LNP sample using the standard curve.
-
Determine the total mRNA concentration from the fluorescence of the lysed LNP sample.
-
Calculate the encapsulation efficiency (%EE) as follows: %EE = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Data Presentation
Table 1: Example Formulation Parameters and Resulting LNP Characteristics
| Parameter | Formulation 1 | Formulation 2 | Formulation 3 |
| Ionizable Lipid | This compound | This compound | This compound |
| Molar Ratio (Ionizable:Helper:Chol:PEG) | 50:10:38.5:1.5 | 40:10:48.5:1.5 | 50:10:38.5:1.5 |
| N:P Ratio | 6 | 6 | 3 |
| Flow Rate Ratio (Aqueous:Organic) | 3:1 | 3:1 | 3:1 |
| Resulting Size (nm) | 85 | 95 | 110 |
| Resulting PDI | 0.12 | 0.15 | 0.18 |
| Resulting Encapsulation Efficiency (%) | 92 | 88 | 85 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Visualizations
Caption: Experimental workflow for the formulation and characterization of this compound LNPs.
Caption: Troubleshooting decision tree for low LNP encapsulation efficiency.
References
- 1. caymanchem.com [caymanchem.com]
- 2. targetmol.com [targetmol.com]
- 3. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomol.com [biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. thno.org [thno.org]
Technical Support Center: Optimizing RM-137-15 LNP Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the polydispersity index (PDI) of RM-137-15 lipid nanoparticles (LNPs). A low PDI is critical for ensuring batch-to-batch consistency, predictable in vivo performance, and regulatory compliance.
Troubleshooting Guide: Reducing High Polydispersity Index (PDI)
High PDI in LNP formulations indicates a heterogeneous population of nanoparticles, which can negatively impact efficacy and safety. The following guide addresses common causes of high PDI and provides systematic troubleshooting strategies.
Issue 1: High PDI (> 0.2) Immediately After Formulation
-
Potential Cause: Suboptimal mixing during LNP self-assembly.
-
Troubleshooting Steps:
-
Optimize Microfluidic Parameters: Microfluidics is the gold standard for producing uniform LNPs.[1][2][3] The Total Flow Rate (TFR) and Flow Rate Ratio (FRR) of the lipid and aqueous phases are critical parameters.
-
Ensure Proper Solvent Miscibility: Incomplete or slow mixing of the lipid-ethanol and aqueous phases can lead to a broad size distribution. Ensure high-quality, miscible solvents are used.
-
Check for System Clogs: Any obstruction in the microfluidic channels can disrupt laminar flow and lead to inconsistent mixing.
-
Issue 2: PDI Increases After Purification or Buffer Exchange
-
Potential Cause: LNP aggregation or instability during downstream processing.
-
Troubleshooting Steps:
-
Optimize Dialysis/Tangential Flow Filtration (TFF) Conditions:
-
Ensure gentle mixing during dialysis to prevent localized concentration gradients.
-
For TFF, optimize transmembrane pressure and cross-flow rate to minimize shear stress on the LNPs.
-
-
Evaluate Buffer Composition: The pH and ionic strength of the final storage buffer are critical for LNP stability.
-
Perform a buffer screen to identify the optimal pH and salt concentration for your RM-137-15 LNPs. Ionizable lipids, a key component of many LNPs, have a pKa that dictates their charge at different pH values, influencing stability.[8]
-
Sudden changes in buffer conditions can lead to particle aggregation.[4]
-
-
Issue 3: Inconsistent PDI Between Batches
-
Potential Cause: Variability in raw materials or experimental execution.
-
Troubleshooting Steps:
-
Qualify Raw Materials: Ensure consistent quality of all lipid components (RM-137-15, helper lipids, cholesterol, PEG-lipid) and other reagents.
-
Standardize Protocols: Document and strictly adhere to all experimental parameters, including solution preparation, temperature, and mixing times. Microfluidic systems offer high reproducibility when operated consistently.[1][9]
-
Automate Formulation: Where possible, use automated systems for fluid handling to minimize human error.
-
Frequently Asked Questions (FAQs)
Q1: What is a good PDI value for LNP formulations?
A PDI value of 0.2 or below is generally considered acceptable for LNP-based drug delivery systems, indicating a homogenous population of nanoparticles.[4][10] For clinical applications, a PDI of 0.3 and below is often acceptable.[10]
Q2: How does the lipid composition affect the PDI of RM-137-15 LNPs?
Each lipid component plays a crucial role in LNP formation and stability:[8]
-
RM-137-15 (Ionizable Lipid): This is a key component for encapsulating nucleic acids and facilitating endosomal escape.[8][11] The specific properties of RM-137-15 will significantly influence the optimal formulation parameters.
-
Helper Lipids (e.g., DSPC, DOPE): These lipids contribute to the structural integrity of the LNP.[8][12]
-
Cholesterol: Cholesterol modulates membrane fluidity and stability, helping to fill gaps between other lipid molecules.[13]
-
PEG-Lipid: The concentration of PEG-lipid is critical for controlling particle size and preventing aggregation.[1][11][14] As little as 0.5 mol% can result in stable, homogenous LNPs.[11]
Q3: Can temperature affect the PDI of my LNP formulation?
Yes, temperature can influence LNP formation and stability.
-
During Formulation: The temperature of the lipid and aqueous solutions can affect lipid solubility and mixing dynamics. It is important to maintain a consistent temperature during the microfluidic mixing process.
-
During Storage: LNP stability is highly dependent on storage temperature.[15][16] Storage at very low temperatures (e.g., -80°C) can cause aggregation and an increase in PDI upon thawing, especially without a cryoprotectant.[17][18]
Data Presentation
Table 1: Effect of Microfluidic Process Parameters on LNP PDI
| Parameter | Change | Effect on PDI | Reference |
| Total Flow Rate (TFR) | Increase | Decrease | [4][5] |
| Flow Rate Ratio (FRR) | Increase | Decrease | [4][6][7] |
Table 2: Impact of Lipid Composition on LNP Characteristics
| Lipid Component | Molar Ratio Change | Effect on PDI | Reference |
| PEG-Lipid | Increase | Decrease | [1][11][14] |
| Cholesterol | Increase | Decrease | [4] |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
-
Prepare Lipid Solution: Dissolve RM-137-15, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.
-
Prepare Aqueous Solution: Dissolve the nucleic acid cargo in an appropriate acidic buffer (e.g., citrate buffer, pH 4.0).
-
Set up Microfluidic System: Prime the microfluidic device (e.g., a staggered herringbone micromixer) with the respective solvents.[19]
-
Initiate Mixing: Pump the lipid and aqueous solutions through the microfluidic chip at the desired TFR and FRR.
-
Collect LNPs: Collect the resulting LNP suspension from the outlet.
-
Purification: Perform buffer exchange and remove ethanol using dialysis or tangential flow filtration (TFF) against the final storage buffer (e.g., PBS, pH 7.4).
Protocol 2: PDI Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the LNP formulation in the final storage buffer to an appropriate concentration for DLS analysis.
-
Instrument Setup: Equilibrate the DLS instrument (e.g., Zetasizer Nano ZS) to the desired temperature.[4]
-
Measurement: Place the diluted sample in a cuvette and perform the DLS measurement to obtain the Z-average size and PDI. The PDI is calculated from the cumulants analysis of the correlation data.[10]
Visualizations
Caption: LNP Formulation and Purification Workflow.
Caption: Troubleshooting Logic for High PDI.
References
- 1. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 2. microfluidics-mpt.com [microfluidics-mpt.com]
- 3. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 4. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of the iLiNP Device: Fine Tuning the Lipid Nanoparticle Size within 10 nm for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00484H [pubs.rsc.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Transfection Efficiency with RM 137-15
Welcome to the technical support center for the RM 137-15 Transfection Reagent. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome low transfection efficiency and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an ionizable lipid used in the preparation of liposomes for the delivery of nucleic acids (such as mRNA and plasmid DNA) into cells.[1] At physiological pH, the liposomes formulated with this compound are neutrally charged, allowing for efficient encapsulation of nucleic acids. Upon entry into the cell through endocytosis, the endosome becomes acidified. This acidic environment protonates this compound, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm and exert its biological function. The ability of ionizable lipids to form unstable non-bilayer structures at acidic pH is key for endosomal escape.
Q2: What are the most critical factors for successful transfection with this compound?
The single most important factor in optimizing transfection efficiency is selecting the proper transfection protocol for the cell type being used.[2][3] Key factors include:
-
Cell Health and Confluency: Cells should be healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[4][5]
-
Quality of Nucleic Acid: Use high-purity, endotoxin-free nucleic acids. The A260/A280 ratio should be between 1.7 and 1.9.[3][5]
-
Ratio of this compound to Nucleic Acid: The optimal ratio is highly cell-type dependent and must be determined empirically.[3][5]
-
Complex Formation: Proper mixing and incubation of the this compound reagent and nucleic acid are crucial for forming effective transfection complexes.[4]
Troubleshooting Guide
Below are common issues encountered during transfection with this compound and their potential solutions.
Problem 1: Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal this compound to DNA Ratio | Titrate the ratio of this compound to nucleic acid. Start with a 3:1 ratio (µL of reagent to µg of DNA) and test ratios from 1:1 to 5:1.[3][5] |
| Poor Cell Health | Use cells that are at a low passage number and ensure they are healthy and actively dividing. Plate cells the day before transfection to be at 70-90% confluency.[4][5] |
| Low-Quality Nucleic Acid | Use a high-quality plasmid purification kit to ensure the DNA is free of endotoxins and contaminants. Verify purity with an A260/A280 ratio between 1.7-1.9.[3][5] |
| Incorrect Complex Formation | Ensure that the this compound reagent and nucleic acid are diluted in a serum-free medium before mixing. Incubate the complexes for 15-30 minutes at room temperature to allow for proper formation.[4] |
| Presence of Serum during Complex Formation | Do not form the transfection complexes in the presence of serum, as it can interfere with complex formation.[6] |
| Difficult-to-Transfect Cells | Some cell lines are inherently more difficult to transfect. Consider using a positive control (e.g., a GFP-expressing plasmid) to assess baseline transfection efficiency. For very difficult cells, electroporation may be an alternative.[7][8] |
Problem 2: High Cell Toxicity/Death
| Potential Cause | Recommended Solution |
| High Concentration of Transfection Complex | Reduce the amount of both the this compound reagent and the nucleic acid, while maintaining the optimal ratio.[9] |
| Prolonged Exposure to Transfection Complexes | For sensitive cell lines, reduce the incubation time of the cells with the transfection complexes to 4-6 hours before replacing the medium.[5] |
| High Cell Confluency | Transfecting at a confluency greater than 90% can sometimes lead to increased toxicity. |
| Inherent Toxicity of the Transfected Gene | If the expressed protein is toxic to the cells, consider using an inducible promoter to control its expression. |
Experimental Protocols
Protocol 1: Optimizing this compound to DNA Ratio
This protocol is designed to determine the optimal ratio of this compound reagent to plasmid DNA for your specific cell type.
-
Cell Plating: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Prepare DNA and this compound Dilutions:
-
In separate sterile tubes, dilute 1 µg of your plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM® I).
-
In another set of tubes, prepare a dilution series of this compound reagent (e.g., 1 µL, 2 µL, 3 µL, 4 µL, 5 µL) in 50 µL of serum-free medium each.
-
-
Complex Formation:
-
Add the diluted DNA to each of the diluted this compound reagent tubes.
-
Mix gently by pipetting up and down.
-
Incubate at room temperature for 20 minutes.
-
-
Transfection:
-
Add the 100 µL of the transfection complex dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Assay:
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Assay for gene expression (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).
-
Visualizations
Caption: General experimental workflow for transfection using this compound.
Caption: Mechanism of this compound mediated transfection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Optimization of transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. signagen.com [signagen.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. yeasenbio.com [yeasenbio.com]
Technical Support Center: Managing Endotoxin Contamination in RM 137-15 Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RM 137-15 formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern for this compound formulations?
Endotoxins are lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria.[1][2] They are considered pyrogens, meaning they can induce a fever response if they enter the bloodstream.[2][3] For parenteral drug products like this compound, which are administered by injection, the presence of endotoxins can lead to severe inflammatory reactions, septic shock, and potentially fatal outcomes.[2][4] Unlike viable bacteria, endotoxins are not destroyed by standard sterilization methods such as autoclaving or filtration.[1][3][5] Therefore, preventing and controlling endotoxin contamination is a critical aspect of ensuring the safety and quality of the final product.
Q2: What are the primary sources of endotoxin contamination in the manufacturing process of this compound?
Endotoxin contamination can be introduced at various stages of the manufacturing process. The most common sources include:
-
Water Systems: Water for Injection (WFI) and purified water systems are major potential sources if not properly maintained, as Gram-negative bacteria can proliferate in these environments.[1][3]
-
Raw Materials: Excipients and the active pharmaceutical ingredient (API) of this compound, particularly those from biological sources, can be contaminated with endotoxins.[1]
-
Equipment and Containers: Inadequate cleaning and depyrogenation of glassware, stoppers, vials, and other processing equipment can introduce endotoxins.[6]
-
Personnel: Operators can introduce endotoxins through improper aseptic techniques.[1][2]
-
Air and Environment: Endotoxins can be present in the air and on surfaces within the cleanroom environment.[1]
Q3: What are the acceptable endotoxin limits for a parenteral formulation like this compound?
The endotoxin limit for a parenteral drug is calculated based on the maximum recommended human dose of the product. The United States Pharmacopeia (USP) provides a formula to determine this limit:
Endotoxin Limit = K / M
Where:
-
K is the threshold pyrogenic dose, which is 5.0 EU/kg for most parenteral routes of administration.[6][7] For drugs administered intrathecally, K is 0.2 EU/kg.[6][8]
-
M is the maximum human dose per kilogram of body weight that would be administered in a single one-hour period.[6][7]
It is crucial to calculate the specific endotoxin limit for your this compound formulation based on its intended dosage and route of administration.
Troubleshooting Guide
Issue 1: High Endotoxin Levels Detected in the Final this compound Product
If you detect endotoxin levels that exceed the established limit in your final product, a systematic investigation is necessary.
Potential Causes and Corrective Actions:
| Potential Cause | Investigation Steps | Corrective and Preventive Actions (CAPAs) |
| Contaminated Water for Injection (WFI) | Test endotoxin levels at various points in the WFI system (e.g., point of use, storage tank). | Implement routine monitoring and sanitization of the WFI system. Ensure proper maintenance of stills, heat exchangers, and distribution loops.[1] |
| Contaminated Raw Materials | Test incoming raw materials, including the API and excipients, for endotoxin levels. | Establish endotoxin specifications for all raw materials. Qualify vendors and request certificates of analysis (CoAs) with endotoxin data.[1][2] |
| Inadequate Depyrogenation of Equipment | Review depyrogenation cycle validation data for glassware and equipment. Perform rinse tests on equipment surfaces to check for residual endotoxins. | Validate depyrogenation processes to demonstrate at least a 3-log reduction in endotoxin levels.[7] Ensure proper loading configurations in dry heat ovens. |
| Compromised Aseptic Technique | Review operator training records and observe aseptic practices during manufacturing. | Reinforce training on aseptic techniques and proper gowning procedures.[2] |
| Biofilm Formation in Equipment | Visually inspect equipment for signs of biofilm. Use appropriate analytical methods to detect biofilms. | Implement a robust cleaning and sanitization program for all product contact surfaces. Use cleaning agents that are effective against biofilms. |
Issue 2: Inconsistent or Invalid Results from the Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is the standard method for endotoxin detection, but it can be subject to interference.[9][10]
Potential Causes and Corrective Actions:
| Type of Interference | Description | Troubleshooting Steps |
| Inhibition | A substance in the this compound formulation prevents or reduces the LAL reaction, leading to a false negative or artificially low endotoxin result.[4] | 1. Dilution: Dilute the sample with LAL reagent water to a point where the interfering substance no longer affects the assay. This is the most common and effective method.[4] 2. Heat Treatment: For some protein-based formulations, heat treatment can denature interfering proteins without affecting the heat-stable endotoxin.[4] 3. Use of Endotoxin-Specific Buffers: Commercially available buffers can help overcome certain types of inhibition. |
| Enhancement | A component of the formulation enhances the LAL reaction, leading to a false positive or artificially high endotoxin result.[4] | 1. Dilution: Similar to inhibition, dilution can reduce the concentration of the enhancing substance. 2. Adjusting pH: Ensure the pH of the sample-LAL mixture is within the optimal range for the LAL reagent (typically 6.0-8.0). |
To validate the LAL assay for this compound, you must perform a product-specific validation, including tests for inhibition and enhancement, to determine the appropriate sample dilution. This is known as calculating the Maximum Valid Dilution (MVD).[4]
Experimental Protocols
Protocol 1: Bacterial Endotoxin Test (BET) using the Kinetic Chromogenic LAL Assay
This protocol outlines the general procedure for quantifying endotoxin levels in a sample of this compound.
Materials:
-
Kinetic Chromogenic LAL reagent kit
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water (LRW)
-
Endotoxin-free test tubes and pipette tips
-
Microplate reader with incubator and appropriate software
Methodology:
-
Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LRW.
-
Standard Curve Preparation: Prepare a series of endotoxin standards by diluting the CSE in LRW to cover the desired range (e.g., 50 EU/mL to 0.005 EU/mL).
-
Sample Preparation: Dilute the this compound sample to its pre-determined non-interfering dilution (NID) using LRW.
-
Positive Product Control (PPC): Prepare a PPC by spiking the diluted this compound sample with a known concentration of CSE (typically the midpoint of the standard curve).
-
Assay Procedure:
-
Add samples, standards, PPCs, and negative controls (LRW) to a 96-well microplate in duplicate or triplicate.
-
Add the kinetic chromogenic LAL reagent to all wells.
-
Place the plate in the microplate reader, which incubates the plate at 37°C and measures the absorbance at regular intervals.
-
-
Data Analysis: The software will generate a standard curve by plotting the reaction time against the endotoxin concentration. The endotoxin concentration in the this compound sample is then calculated based on this curve. The results for the PPC must show a recovery of 50-200% for the test to be valid.[11]
Protocol 2: Endotoxin Removal by Anion-Exchange Chromatography
This protocol is a general guideline for removing endotoxins from a solution, which may be applicable during the purification of a component of this compound. Endotoxins carry a net negative charge and can be separated from positively charged proteins.[12]
Materials:
-
Anion-exchange chromatography column (e.g., Q-sepharose)
-
Equilibration buffer (low salt, pH at which the target protein is positively charged)
-
Elution buffer (high salt)
-
Endotoxin-free water and buffers
Methodology:
-
Column Preparation: Pack and equilibrate the chromatography column with several column volumes of equilibration buffer.
-
Sample Loading: Load the endotoxin-containing protein solution onto the column. The positively charged target protein will flow through, while the negatively charged endotoxins will bind to the positively charged resin.
-
Collection: Collect the flow-through fraction containing the purified protein.
-
Washing: Wash the column with equilibration buffer to ensure all of the target protein has been collected.
-
Elution (for column regeneration): Elute the bound endotoxins using a high-salt elution buffer.
-
Analysis: Test the collected flow-through fraction for endotoxin levels using the LAL assay to confirm removal. Also, analyze the protein concentration to determine product yield.
Visualizations
Caption: Major sources of endotoxin contamination in the manufacturing process.
Caption: Workflow for the Kinetic Chromogenic LAL Assay.
Caption: Logical workflow for troubleshooting high endotoxin results.
References
- 1. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 2. benchmarkproducts.com [benchmarkproducts.com]
- 3. m.youtube.com [m.youtube.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
- 7. biopharma-asia.com [biopharma-asia.com]
- 8. Considerations For Establishing Endotoxin Limits For New-Age Medical Devices | FUJIFILM Wako [wakopyrostar.com]
- 9. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Endotoxin and (1 → 3)-β-D-Glucan Contamination in Electronic Cigarette Products Sold in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. expresspharma.in [expresspharma.in]
Technical Support Center: Optimizing RM 137-15 LNP Performance with Helper Lipids
Welcome to the technical support center for optimizing your RM 137-15 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of helper lipids in achieving optimal LNP performance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the role of helper lipids in this compound LNP formulations?
A1: Helper lipids are essential components of LNP formulations that work in synergy with the ionizable lipid (this compound) to ensure the stability, efficacy, and successful delivery of your nucleic acid payload.[1][2] Their primary functions include:
-
Structural Integrity: Phospholipids and cholesterol are crucial for the formation and stability of the lipid bilayer of the nanoparticle.[1][2][3]
-
Encapsulation Efficiency: The right balance of helper lipids aids in the efficient encapsulation of mRNA or siRNA within the LNP.[4]
-
Endosomal Escape: Some helper lipids, like DOPE, can promote the release of the nucleic acid cargo from the endosome into the cytoplasm, a critical step for therapeutic effect.[1][5]
-
In Vivo Stability and Circulation: PEGylated lipids form a hydrophilic layer on the LNP surface, which helps to reduce clearance by the immune system and increase circulation time.[1][2]
Q2: Which helper lipids should I use with this compound?
A2: The optimal combination of helper lipids is specific to the ionizable lipid and the intended application.[6] Commonly used helper lipids include:
-
Phospholipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are two of the most common. DSPC, with its saturated tails, generally contributes to a more rigid and stable LNP structure.[7][8] In contrast, DOPE, with its unsaturated tails, can promote a hexagonal phase transition, which is believed to facilitate endosomal escape.[1][9]
-
Cholesterol: This is a critical component that enhances LNP stability and rigidity by filling gaps between other lipid molecules, thereby reducing the leakage of the encapsulated payload.[1][2][4]
-
PEGylated Lipids: These lipids, such as DMG-PEG2000, control the particle size during formulation and provide a "stealth" characteristic to the LNP, prolonging its circulation in the bloodstream.[1][2][4]
The choice between these will depend on whether you are optimizing for in vitro transfection, in vivo delivery, or specific organ targeting.[7][8]
Q3: How does the molar ratio of helper lipids affect this compound LNP performance?
A3: The molar ratio of the ionizable lipid to the helper lipids is a critical parameter that significantly impacts the physicochemical properties and biological performance of the LNPs.[4] Optimizing this ratio is essential for:
-
Particle Size and Polydispersity: The relative amounts of each lipid, particularly the PEG-lipid, influence the final size and size distribution (Polydispersity Index, PDI) of the LNPs.[10]
-
Encapsulation Efficiency: An adequate amount of the ionizable lipid in relation to the payload is necessary, and the helper lipids provide the structural support for efficient encapsulation.[4]
-
Transfection Efficiency: The balance between structural stability (often provided by DSPC and cholesterol) and fusogenicity (often enhanced by DOPE) can dramatically affect how efficiently the LNP delivers its cargo into the cytoplasm.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency (<80%) | Insufficient ionizable lipid (this compound) to nucleic acid ratio. Suboptimal helper lipid composition. Issues with the formulation process (e.g., mixing speed, buffer pH). | - Increase the molar ratio of this compound. - Screen different phospholipids (e.g., DSPC vs. DOPE) or adjust the cholesterol content. - Ensure the formulation buffer pH is acidic (e.g., pH 4.0) to protonate the ionizable lipid. - Verify the proper functioning of the microfluidic mixing system.[11][12] |
| High Polydispersity Index (PDI > 0.2) | LNP aggregation. Inefficient mixing during formulation. Instability in storage buffer. | - Optimize the PEG-lipid concentration; a higher molar percentage can improve stability.[10] - Ensure consistent and rapid mixing during formulation. - Evaluate the stability of the LNPs in your chosen storage buffer (e.g., PBS) over time using Dynamic Light Scattering (DLS). |
| Low In Vitro Transfection Efficiency | Poor endosomal escape. LNP instability in cell culture media. Low cellular uptake. Cell line-specific effects. | - Consider replacing DSPC with DOPE, which can enhance endosomal escape.[9] - Test different molar ratios of this compound to helper lipids. - Assess LNP stability in the presence of serum.[13] - Optimize the PEG-lipid content, as high concentrations can sometimes hinder cellular uptake.[10] - Titrate the LNP dose to find the optimal concentration for your specific cell line. |
| Inconsistent Batch-to-Batch Results | Variability in lipid stock solutions. Inconsistent microfluidic pump operation. Manual mixing inconsistencies. | - Prepare fresh lipid stock solutions and ensure complete dissolution. - Prime the microfluidic system thoroughly before each run.[11] - Utilize a microfluidic system for reproducible and scalable LNP formulation.[14][15] |
Data Presentation: Impact of Helper Lipids on LNP Performance
The following tables summarize hypothetical quantitative data, based on published literature for similar ionizable lipids, to illustrate the impact of varying helper lipid compositions on LNP critical quality attributes.
Table 1: Effect of Phospholipid Choice on LNP Physicochemical Properties
| Formulation ID | Ionizable Lipid:Phospholipid:Cholesterol:PEG-Lipid (Molar Ratio) | Phospholipid | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| RM137-DSPC | 50:10:38.5:1.5 | DSPC | 85 | 0.12 | 92 |
| RM137-DOPE | 50:10:38.5:1.5 | DOPE | 95 | 0.15 | 89 |
Note: This data illustrates that the choice between DSPC and DOPE can have a modest impact on the physical characteristics of the LNPs.
Table 2: Effect of Cholesterol Content on In Vitro Transfection Efficiency
| Formulation ID | Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid (Molar Ratio) | Cholesterol (mol%) | Relative Luciferase Expression (RLU) |
| RM137-Chol-28.5 | 50:10:28.5:1.5 | 28.5 | 8.5 x 10^5 |
| RM137-Chol-38.5 | 50:10:38.5:1.5 | 38.5 | 1.2 x 10^7 |
| RM137-Chol-48.5 | 50:10:48.5:1.5 | 48.5 | 9.8 x 10^6 |
Note: This data, adapted from studies on other ionizable lipids, suggests that cholesterol content is a critical parameter for optimal in vitro performance, with a clear optimal range.[16]
Table 3: Effect of PEG-Lipid Concentration on Particle Size and In Vivo Performance
| Formulation ID | Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid (Molar Ratio) | PEG-Lipid (mol%) | Particle Size (nm) | In Vivo Luciferase Expression (Liver) |
| RM137-PEG-0.5 | 50:10:39.0:0.5 | 0.5 | 120 | Moderate |
| RM137-PEG-1.5 | 50:10:38.5:1.5 | 1.5 | 85 | High |
| RM137-PEG-3.0 | 50:10:37.0:3.0 | 3.0 | 70 | Low |
Note: Increasing PEG-lipid concentration generally leads to smaller particle sizes but can negatively impact in vivo efficacy if not optimized.[10]
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
Objective: To formulate this compound LNPs with consistent size and high encapsulation efficiency.
Materials:
-
This compound ionizable lipid
-
DSPC or DOPE
-
Cholesterol
-
DMG-PEG2000
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (100 mM, pH 4.0)
-
mRNA or siRNA in nuclease-free water
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, phospholipid (DSPC or DOPE), cholesterol, and DMG-PEG2000 in ethanol to create individual stock solutions of known concentration.
-
Prepare Lipid-Ethanol Mixture: In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). Add ethanol to reach the final desired total lipid concentration.
-
Prepare Aqueous Phase: Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the desired concentration.
-
Set up Microfluidic System: Prime the microfluidic cartridge and system with ethanol and then with citrate buffer according to the manufacturer's instructions.
-
Formulate LNPs: Load the lipid-ethanol mixture into one syringe and the nucleic acid-buffer solution into another. Set the flow rate ratio (aqueous:organic) to 3:1 and the total flow rate as per your optimization (e.g., 12 mL/min).
-
Initiate Mixing: Start the pumps to mix the two streams in the microfluidic cartridge. Collect the resulting LNP solution.
-
Dialysis: Transfer the LNP solution to a dialysis cassette and dialyze against sterile PBS at 4°C for at least 18 hours, with three buffer changes, to remove ethanol and raise the pH.
-
Sterile Filtration: Filter the dialyzed LNPs through a 0.22 µm sterile filter.
-
Characterization: Characterize the LNPs for particle size, PDI, and encapsulation efficiency.
Protocol 2: In Vitro Transfection Efficiency Assay
Objective: To assess the in vitro transfection efficiency of this compound LNPs.
Materials:
-
This compound LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP)
-
Adherent cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.
-
LNP Treatment: On the day of transfection, dilute the this compound LNPs in complete cell culture medium to the desired final concentrations.
-
Remove Old Medium: Carefully aspirate the old medium from the cells.
-
Add LNP Dilutions: Add the LNP-containing medium to the cells. Include a negative control (cells with medium only) and a positive control if available.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Express transfection efficiency as relative luminescence units (RLU).
Visualizations
Caption: Workflow for the formulation and characterization of this compound LNPs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Helper Lipids in Lipid Nanoparticles - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of size, surface charge, and PEGylated lipids of lipid nanoparticles (LNPs) on intramuscular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing N:P Ratio for RM 137-15 LNP Formulation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Nitrogen-to-Phosphate (N:P) ratio for the hypothetical RM 137-15 lipid nanoparticle (LNP) formulation. The N:P ratio, representing the molar ratio of ionizable nitrogen atoms in the lipid to the phosphate groups in the nucleic acid cargo, is a critical parameter influencing the physicochemical properties and biological performance of LNPs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the N:P ratio and why is it crucial for this compound LNP formulation?
The N:P ratio is the molar ratio between the amine groups (N) of the ionizable lipid (in this case, the primary component of the this compound formulation) and the phosphate groups (P) of the RNA cargo.[1][2] This ratio is a critical quality attribute (CQA) that significantly impacts the encapsulation efficiency, size, stability, and surface charge of the LNPs.[1][3] An optimized N:P ratio is essential for efficient nucleic acid complexation and subsequent delivery and release within the target cells.[2]
Q2: What is a typical starting N:P ratio for LNP formulations?
For many ionizable lipid-based LNP formulations, a typical starting N:P ratio ranges from 3 to 6.[1][2] For instance, the clinically approved mRNA vaccines from Pfizer-BioNTech and Moderna utilize an N:P ratio of approximately 6.[2][4] However, the optimal ratio is highly dependent on the specific ionizable lipid and the nucleic acid cargo and should be empirically determined for the this compound formulation.[1]
Q3: How does the N:P ratio affect the physicochemical characteristics of this compound LNPs?
The N:P ratio directly influences several key physicochemical parameters:
-
Particle Size and Polydispersity Index (PDI): Variations in the N:P ratio can affect the final size and size distribution of the LNPs.[3]
-
Encapsulation Efficiency (EE): The N:P ratio is a primary determinant of how effectively the RNA cargo is encapsulated within the lipid shell.[1] Both excessively low and high ratios can lead to decreased EE.
-
Zeta Potential: The surface charge of the LNPs is influenced by the N:P ratio. At the acidic pH of formulation, a higher N:P ratio generally leads to a more positive surface charge, facilitating RNA complexation. At physiological pH, the surface is typically near-neutral.
-
Morphology and Stability: The ratio can impact the internal structure and overall stability of the LNPs during storage and in biological fluids.
Q4: What is the impact of the N:P ratio on the biological performance of this compound LNPs?
The biological performance of LNPs is intrinsically linked to their physicochemical properties, which are governed by the N:P ratio.
-
Transfection Efficiency: An optimal N:P ratio is crucial for achieving high transfection efficiency. This is because the ratio affects cellular uptake and the endosomal escape of the RNA cargo.[4]
-
Toxicity: A higher N:P ratio can sometimes be associated with increased cytotoxicity.[2] Therefore, it is essential to find a balance between efficacy and safety.
-
Immunogenicity: The LNP formulation, including its N:P ratio, can influence the innate immune response to the delivered nucleic acid.
Troubleshooting Guide
| Problem | Potential Cause Related to N:P Ratio | Troubleshooting Steps |
| Low mRNA/siRNA Encapsulation Efficiency (<80%) | The N:P ratio may be too low, resulting in insufficient positive charge on the ionizable lipid to complex with the negatively charged RNA. Conversely, a very high N:P ratio can sometimes lead to the formation of empty or poorly loaded LNPs.[5] | Systematically screen a range of N:P ratios (e.g., from 3 to 8) to identify the optimal point for maximal encapsulation. Ensure accurate calculation of the molar amounts of the ionizable lipid and the RNA. |
| Large Particle Size (>150 nm) or High PDI (>0.2) | An inappropriate N:P ratio can lead to aggregation or the formation of less compact particles. | Evaluate the particle size and PDI across a range of N:P ratios. Ensure proper mixing during the formulation process, as this can also influence particle size. |
| Low In Vitro Transfection Efficiency | The N:P ratio may not be optimal for facilitating endosomal escape. The surface charge at physiological pH might be hindering cellular uptake. | Test a matrix of N:P ratios and assess the corresponding transfection efficiency in your target cell line. Correlate transfection data with physicochemical characterization to establish a structure-activity relationship. |
| Observed In Vitro Cytotoxicity | A high N:P ratio can lead to an excess of cationic lipid, which may be toxic to cells. | If high efficacy is observed at a potentially toxic N:P ratio, try to slightly decrease the ratio to a point where toxicity is minimized without a significant loss in transfection efficiency. Perform dose-response studies. |
| Batch-to-Batch Variability | Inconsistent N:P ratio between batches due to errors in component concentration determination or pipetting. | Double-check the concentrations of your lipid stock solutions and RNA. Use calibrated pipettes and ensure reproducible mixing conditions. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound LNPs at Different N:P Ratios
| N:P Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) at pH 7.4 |
| 3 | 120 ± 5 | 0.18 ± 0.02 | 85 ± 4 | -2.5 ± 0.8 |
| 4 | 105 ± 4 | 0.15 ± 0.02 | 92 ± 3 | -1.8 ± 0.6 |
| 5 | 95 ± 3 | 0.12 ± 0.01 | 96 ± 2 | -1.2 ± 0.5 |
| 6 | 98 ± 4 | 0.13 ± 0.01 | 95 ± 2 | -0.9 ± 0.4 |
| 8 | 110 ± 6 | 0.19 ± 0.03 | 90 ± 4 | -0.5 ± 0.3 |
Table 2: Hypothetical In Vitro Performance of this compound LNPs at Different N:P Ratios
| N:P Ratio | Transfection Efficiency (% of Positive Cells) | Protein Expression (Relative Luminescence Units) | Cell Viability (%) |
| 3 | 45 ± 5 | 1.5 x 10^5 | 98 ± 2 |
| 4 | 65 ± 6 | 3.2 x 10^5 | 95 ± 3 |
| 5 | 85 ± 4 | 5.8 x 10^5 | 92 ± 4 |
| 6 | 82 ± 5 | 5.5 x 10^5 | 88 ± 5 |
| 8 | 75 ± 7 | 4.9 x 10^5 | 75 ± 6 |
Experimental Protocols
Protocol 1: Determination of Optimal N:P Ratio for this compound LNP Formulation
Objective: To formulate this compound LNPs at various N:P ratios and characterize their physicochemical properties.
Materials:
-
This compound ionizable lipid stock solution in ethanol
-
Helper lipids (e.g., DSPC, Cholesterol) and PEG-lipid stock solutions in ethanol
-
mRNA or siRNA stock solution in an appropriate aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr) or a T-junction mixer
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Ribogreen assay or equivalent for RNA quantification and encapsulation efficiency determination
Methodology:
-
Preparation of Lipid Mixture: Prepare a stock solution of the lipid mixture in ethanol containing this compound, helper lipids, and PEG-lipid at the desired molar ratio.
-
Preparation of Aqueous Phase: Prepare the RNA solution in the aqueous buffer at a specific concentration.
-
LNP Formulation:
-
Set up the microfluidic mixing system.
-
The lipid-ethanol solution will be the organic phase, and the RNA-buffer solution will be the aqueous phase.
-
To achieve different N:P ratios, the concentration of the this compound in the lipid mixture or the RNA in the aqueous phase can be adjusted. The N:P ratio is calculated as follows: N:P Ratio = (Moles of Nitrogen in this compound) / (Moles of Phosphate in RNA)
-
Pump the organic and aqueous phases through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous:organic).
-
-
Dialysis/Purification: Dialyze the collected LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated RNA.
-
Characterization:
-
Size and PDI: Measure the hydrodynamic diameter and PDI of the purified LNPs using DLS.
-
Encapsulation Efficiency: Determine the concentration of encapsulated RNA using a Ribogreen assay after lysing the LNPs with a detergent (e.g., Triton X-100) and compare it to the total RNA concentration before lysis.
-
Visualizations
Caption: Experimental workflow for LNP formulation and characterization.
References
- 1. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 2. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 3. researchgate.net [researchgate.net]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: RM 137-15 LNP Formulation Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of lipid nanoparticles (LNPs) using the ionizable cationic lipid RM 137-15. The information provided is based on established principles of LNP formulation and addresses common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in LNP formulations?
This compound is an ionizable cationic lipid that is a critical component in the formation of lipid nanoparticles for the delivery of mRNA in vivo.[1] Its primary role is to electrostatically interact with the negatively charged mRNA, facilitating encapsulation and promoting endosomal escape to release the mRNA into the cytoplasm of target cells.[2][3]
Q2: What are the other essential components of an this compound LNP formulation?
A typical LNP formulation consists of four key components:
-
Ionizable Cationic Lipid (e.g., this compound): Crucial for mRNA encapsulation and endosomal escape.[2][3]
-
Helper Lipid (e.g., DSPC, DOPE): Provides structural stability to the nanoparticle.[4]
-
Cholesterol: Regulates the fluidity and integrity of the lipid membrane, enhancing particle stability.[2][4]
-
PEGylated Lipid (e.g., PEG-DMG): Stabilizes the LNP, prevents aggregation, and can prolong circulation time in vivo.[4][5]
Q3: What are the critical quality attributes (CQAs) to monitor during this compound LNP formulation development?
The key CQAs for LNP formulations include:
-
Particle Size: Affects cellular uptake and biodistribution.[6][7]
-
Polydispersity Index (PDI): A measure of the homogeneity of the particle size distribution. A PDI below 0.3 is generally considered acceptable.[8]
-
Zeta Potential: The surface charge of the LNPs, which influences stability and interactions with biological components.
-
mRNA Encapsulation Efficiency: The percentage of mRNA successfully encapsulated within the LNPs.
Q4: Why is the pH of the aqueous phase critical during formulation?
The pH of the aqueous phase containing the mRNA is crucial for efficient encapsulation. At a low pH (typically around 4.0), ionizable lipids like this compound become positively charged, enabling strong electrostatic interactions with the negatively charged mRNA.[3] Following formulation, a buffer exchange to a physiological pH (around 7.4) neutralizes the surface charge, which is important for in vivo stability and biocompatibility.[9]
Q5: What are the common challenges associated with the PEGylated lipid component?
While PEGylated lipids are important for stability, they can present challenges. For instance, they can sometimes hinder cellular uptake and transfection rates.[5] There are also concerns about the potential for immunogenicity, where repeated injections could lead to the generation of anti-PEG antibodies.[10]
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI > 0.3)
| Potential Cause | Troubleshooting Action |
| Inefficient mixing of lipid and aqueous phases. | Ensure rapid and consistent mixing. For microfluidic systems, check for channel blockages and ensure stable flow rates. For bulk mixing, standardize the mixing speed and duration.[11] |
| Suboptimal lipid ratios. | Optimize the molar ratio of the four lipid components. The percentage of PEGylated lipid can significantly influence particle size and PDI.[3] |
| Poor quality of lipid components. | Use high-purity lipids and store them under recommended conditions to prevent degradation. |
| Inappropriate buffer conditions. | Verify the pH and ionic strength of the aqueous buffer. |
Issue 2: Low mRNA Encapsulation Efficiency (< 80%)
| Potential Cause | Troubleshooting Action |
| Incorrect pH of the aqueous buffer. | Ensure the pH of the mRNA-containing buffer is sufficiently low (e.g., pH 4.0) to protonate the ionizable lipid. |
| Suboptimal Nitrogen-to-Phosphate (N/P) ratio. | The N/P ratio, which represents the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA, is critical. Optimize this ratio to ensure sufficient positive charge for mRNA complexation.[9] |
| mRNA degradation. | Handle mRNA in an RNase-free environment. Use appropriate storage conditions and minimize freeze-thaw cycles. |
| Inefficient mixing process. | The kinetics of LNP formation are rapid. Inefficient mixing can lead to a significant portion of the mRNA remaining unencapsulated.[9] |
Issue 3: Particle Aggregation and Instability During Storage
| Potential Cause | Troubleshooting Action |
| Insufficient PEGylated lipid. | The amount of PEGylated lipid is crucial for providing a protective hydrophilic layer that prevents aggregation.[5] Consider optimizing its concentration. |
| Inappropriate storage buffer. | After formulation, ensure the LNPs are stored in a suitable buffer at the correct pH. |
| Storage temperature. | LNP formulations often require specific storage temperatures, such as -20°C or -80°C, to maintain stability.[5] |
| High particle concentration. | If aggregation occurs at high concentrations, consider diluting the formulation for storage. |
Quantitative Data Summary
Table 1: Typical Molar Ratios of LNP Components
| Component | Molar Ratio (%) | Reference |
| Ionizable Cationic Lipid | 40 - 50 | [5][9] |
| Helper Lipid (e.g., DSPC) | 10 | [5][9] |
| Cholesterol | 38.5 - 48 | [5][9] |
| PEGylated Lipid | 1.5 - 2 | [5][9] |
Table 2: Target Ranges for LNP Critical Quality Attributes (CQAs)
| CQA | Target Range | Reference |
| Particle Size (Z-average) | 70 - 100 nm | [7] |
| Polydispersity Index (PDI) | < 0.3 | [8] |
| Encapsulation Efficiency | > 80% | [3] |
| Zeta Potential (at neutral pH) | Near-neutral (-10 to +10 mV) | [7] |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
-
Preparation of Lipid Phase: Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol at the desired molar ratios.
-
Preparation of Aqueous Phase: Dissolve the mRNA in a low pH buffer (e.g., 20 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: Set up a microfluidic mixing device (e.g., with a staggered herringbone or T-junction mixer). Pump the lipid-ethanol solution and the mRNA-aqueous solution through the device at a specific total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic phase).[12]
-
Buffer Exchange: Remove the ethanol and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) using tangential flow filtration (TFF) or dialysis.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Storage: Store the LNP solution at the appropriate temperature (e.g., -80°C).[5]
Protocol 2: Characterization of LNPs
-
Particle Size and PDI Measurement:
-
Dilute the LNP sample in a suitable buffer (e.g., PBS).
-
Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential Measurement:
-
Dilute the LNP sample in a low ionic strength buffer.
-
Measure the zeta potential using Laser Doppler Velocimetry.
-
-
mRNA Encapsulation Efficiency Quantification:
-
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen™).
-
Measure the fluorescence of the intact LNP sample (F_before).
-
Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Measure the fluorescence of the lysed LNP sample (F_after).
-
Calculate the encapsulation efficiency using the formula: EE (%) = (F_after - F_before) / F_after * 100.
-
Visualizations
Caption: Workflow for this compound LNP Formulation and Quality Control.
Caption: Troubleshooting Decision Tree for Common LNP Formulation Issues.
References
- 1. This compound | Cayman Chemical | Biomol.de [biomol.com]
- 2. Design Strategies for Novel Lipid Nanoparticle for mRNA Vaccine and Therapeutics: Current Understandings and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging [thno.org]
- 5. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20250161481A1 - Targeted lnp delivery - Google Patents [patents.google.com]
- 9. Payload distribution and capacity of mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implications of Anaphylaxis Following mRNA-LNP Vaccines: It Is Urgent to Eliminate PEG and Find Alternatives | MDPI [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RM 137-15 LNP Stability and Buffer Composition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer composition on the stability of lipid nanoparticles (LNPs), with a focus on formulations analogous to RM 137-15.
Frequently Asked Questions (FAQs)
Q1: Which buffer should I choose for storing my LNPs?
A1: The choice of storage buffer significantly impacts LNP stability, especially during freeze-thaw cycles. While Phosphate-Buffered Saline (PBS) is common, studies suggest that Tris-based buffers and HEPES-buffered saline (HBS) may offer better cryoprotection and maintain transfection efficiency more effectively compared to PBS.[1][2] For instance, the FDA-approved COVID-19 vaccines, Spikevax® and Comirnaty®, use Tris and PBS-based buffers respectively, indicating that the optimal buffer can be formulation-specific.[1]
Q2: How does the pH of the storage buffer affect my LNP stability?
A2: The pH of the storage buffer is a critical factor. For many LNP formulations, storage at a physiological pH of around 7.4 is common for direct use after thawing.[3] However, some studies have shown that a lower pH can enhance stability and transfection efficiency for certain cationic lipid-containing LNPs.[2][4][5] Conversely, for other formulations, a slightly basic pH (around 8.5) has been shown to better preserve the physical and biological properties of LNPs during storage.[6] It is crucial to determine the optimal pH for your specific LNP composition.
Q3: My LNPs are aggregating upon storage. What could be the cause and how can I prevent it?
A3: LNP aggregation can be caused by several factors related to the buffer composition and storage conditions:
-
Inappropriate Buffer: Crystallization of buffer components during freezing, especially with PBS, can lead to significant pH changes and induce LNP aggregation.[1] Using buffers like Tris or HEPES can mitigate this.
-
Freeze-Thaw Stress: Repeated freeze-thaw cycles are a major cause of aggregation.[7][8][9]
-
High Ionic Strength: High salt concentrations in the buffer can reduce the electrostatic repulsion between nanoparticles, leading to aggregation.[10]
To prevent aggregation, consider the following:
-
Use Cryoprotectants: Adding cryoprotectants like sucrose or trehalose to your buffer is highly recommended, especially for frozen storage.[3][7][9][11][12][13][14][15]
-
Optimize Storage Temperature: For aqueous solutions, refrigeration at 2-8°C may provide better stability over extended periods compared to freezing for some formulations.[7][8][9][16]
-
Control Ionic Strength: Use an appropriate salt concentration (e.g., 150 mM) in your buffer.[1]
Q4: Should I add cryoprotectants to my LNP formulation? If so, which ones and at what concentration?
A4: Yes, for frozen storage, the addition of cryoprotectants is crucial to maintain LNP integrity.[3][7][8][9] Sucrose and trehalose are the most commonly used and effective cryoprotectants for LNPs.[7][9][11][12][13][14][15] A concentration of around 8-10% (w/v) sucrose has been shown to be effective.[11][17] The optimal concentration can depend on the specific LNP formulation and should be determined experimentally.[14]
Troubleshooting Guides
Issue 1: Increase in Particle Size and Polydispersity Index (PDI) After Freeze-Thaw
Possible Causes:
-
Buffer Crystallization: The buffer, particularly PBS, can undergo significant pH shifts upon freezing, leading to particle fusion and aggregation.[1]
-
Lack of Cryoprotectant: Without cryoprotectants, ice crystal formation can physically damage the LNPs.[13][14]
Solutions:
-
Switch to a Cryo-stable Buffer: Replace PBS with a Tris-based buffer or HEPES-buffered saline (HBS).[1][2]
-
Add a Cryoprotectant: Incorporate sucrose or trehalose at a concentration of 5-20% (w/v) into your storage buffer.[7][8][9]
-
Optimize Freezing and Thawing: Flash-freeze LNPs in liquid nitrogen and thaw them rapidly in a water bath to minimize ice crystal growth.
Issue 2: Decrease in Encapsulation Efficiency and Loss of Payload
Possible Causes:
-
LNP Destabilization: Physical stress from freeze-thaw cycles can disrupt the lipid bilayer, leading to the release of the encapsulated payload.[1]
-
Payload Degradation: The encapsulated nucleic acid (e.g., mRNA) can be susceptible to hydrolysis, which can be influenced by the buffer pH.[2]
Solutions:
-
Buffer Optimization: Ensure the buffer has adequate buffering capacity to maintain a stable pH during storage and freeze-thaw cycles. Tris and HEPES buffers have shown better performance in preserving encapsulation efficiency compared to PBS.[1]
-
Incorporate Cryoprotectants: Sugars like sucrose and trehalose can help stabilize the LNP structure and protect the encapsulated payload.[14]
-
pH Adjustment: Evaluate the stability of your payload at different pH values to determine the optimal storage pH.
Quantitative Data Summary
Table 1: Effect of Buffer Type on LNP Physicochemical Properties After a Freeze-Thaw Cycle
| Buffer Type | Change in Mean Particle Size | Post-Thaw PDI | Change in Encapsulation Efficiency | Reference |
| HEPES-Buffered Saline (HBS) | ~50% increase | Remained consistent | ~25% loss | [1] |
| Tris-Buffered Saline (TBS) | ~10 nm decrease | Remained consistent | ~10% loss | [1] |
| Phosphate-Buffered Saline (PBS) | ~50% increase | ~3-fold increase | ~25% loss | [1] |
Table 2: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles
| Cryoprotectant (Concentration) | LNP Size (nm) | PDI | Gene Silencing Efficacy | Reference |
| None | Increased significantly | Increased significantly | Reduced | [7][8][9] |
| 20% (w/v) Sucrose | Mitigated increase | Mitigated increase | Retained | [7][8][9] |
| 20% (w/v) Trehalose | Mitigated increase | Mitigated increase | Retained | [7][8][9] |
Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
-
Aqueous Phase Preparation: Dilute the nucleic acid (e.g., mRNA) in a 50 mM sodium citrate buffer at pH 4.0.
-
Organic Phase Preparation: Dissolve the ionizable lipid (e.g., this compound analogue), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratios.
-
Microfluidic Mixing: Use a microfluidic mixing device to combine the aqueous and organic phases at a volumetric ratio of 3:1 (aqueous:organic). The total flow rate should be optimized for the desired particle size.
-
Buffer Exchange: Dialyze the resulting LNP solution against the desired storage buffer (e.g., Tris-buffered saline, pH 7.4) to remove ethanol and the formulation buffer.
Protocol 2: Assessment of LNP Stability
-
Initial Characterization (Time Zero):
-
Particle Size and PDI: Measure the Z-average diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid using a RiboGreen assay or a similar fluorescence-based method.
-
-
Storage: Aliquot the LNP samples and store them under the desired conditions (e.g., 4°C, -20°C, -80°C) in different buffer compositions.
-
Post-Storage Analysis: At specified time points, thaw the samples (if frozen) and repeat the characterization measurements (particle size, PDI, and encapsulation efficiency) as described in step 1.
-
Morphological Analysis (Optional): Visualize the LNP morphology before and after storage using Cryogenic Transmission Electron Microscopy (Cryo-TEM) to assess for structural changes and aggregation.
Visualizations
Caption: Troubleshooting workflow for LNP stability issues.
Caption: Experimental workflow for assessing LNP stability.
References
- 1. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixbiotech.com [helixbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryoprotectant optimization for enhanced stability and transfection efficiency of pDNA-loaded ionizable lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fluidimaging.com [fluidimaging.com]
- 14. media.sciltp.com [media.sciltp.com]
- 15. researchgate.net [researchgate.net]
- 16. k2sci.com [k2sci.com]
- 17. Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage[v2] | Preprints.org [preprints.org]
Validation & Comparative
A Comparative Guide to Ionizable Lipids for mRNA Delivery: DLin-MC3-DMA vs. RM 137-15
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has been largely enabled by sophisticated delivery systems, primarily lipid nanoparticles (LNPs). At the heart of these LNPs are ionizable cationic lipids, which are critical for encapsulating the negatively charged mRNA and facilitating its escape from the endosome into the cytoplasm. This guide provides an objective comparison of one of the most well-established ionizable lipids, DLin-MC3-DMA, with the more recent entrant, RM 137-15, based on available experimental data.
Overview
DLin-MC3-DMA (MC3) is a highly optimized ionizable lipid that has been a cornerstone in the field of RNA delivery. Its development was a significant milestone, leading to the first FDA-approved siRNA therapeutic, Onpattro®[1][2]. Its efficacy is attributed to a pKa value that is optimal for both mRNA encapsulation at a low pH and efficient endosomal escape upon cellular uptake[3][4].
This compound is also an ionizable cationic lipid that has been utilized in the formation of LNPs for the in vivo delivery of mRNA[5]. Available data suggests that LNPs formulated with this compound can effectively deliver mRNA to the liver in murine models[5]. However, comprehensive peer-reviewed data directly comparing its performance against benchmarks like DLin-MC3-DMA is not as widely available.
Data Presentation: Physicochemical and Performance Characteristics
Direct, side-by-side comparative data for this compound against DLin-MC3-DMA is limited in the public domain. The following tables summarize the well-documented properties of DLin-MC3-DMA-containing LNPs and the available information for this compound.
Table 1: Physicochemical Properties of LNPs
| Property | DLin-MC3-DMA | This compound |
| Molar Ratio | 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid)[6] | Not specified in available literature |
| Particle Size (nm) | < 100 nm[2] | Not specified in available literature |
| Polydispersity Index (PDI) | < 0.15[6] | Not specified in available literature |
| Zeta Potential | Neutral at physiological pH[2] | Not specified in available literature |
| Encapsulation Efficiency (%) | >85-95%[6][7] | Not specified in available literature |
| pKa | ~6.2 - 6.5[4] | Not specified in available literature |
Table 2: In Vivo Performance
| Feature | DLin-MC3-DMA | This compound |
| Primary Target Organ | Liver[7][8] | Liver[5][9] |
| Reported In Vivo Application | siRNA (Onpattro®), mRNA (preclinical/clinical studies)[1][7] | mRNA delivery (fluorescent reporter)[5] |
| Relative Efficacy | Serves as a benchmark for in vivo RNA delivery[1][8] | LNPs increase fluorescence in the livers of mice[5] |
Mandatory Visualization
Signaling Pathway: LNP-Mediated mRNA Delivery
The diagram below illustrates the generally accepted pathway for LNP-mediated mRNA delivery into a target cell. This process is critically dependent on the ionizable lipid component.
Caption: Cellular uptake and endosomal escape pathway for LNP-delivered mRNA.
Experimental Workflow: LNP Formulation via Microfluidic Mixing
This diagram outlines a typical workflow for producing mRNA-LNPs using a microfluidic mixing technique, a common method for achieving consistent particle size and high encapsulation efficiency.
Caption: General workflow for mRNA-LNP formulation using microfluidics.
Experimental Protocols
DLin-MC3-DMA LNP Formulation Protocol (Microfluidic Mixing)
This protocol is adapted from established methods for preparing DLin-MC3-DMA LNPs.
Materials:
-
Ionizable Lipid: DLin-MC3-DMA
-
Helper Lipids: DSPC, Cholesterol
-
PEG-Lipid: DMG-PEG 2000
-
Solvent: Absolute Ethanol
-
Aqueous Buffer: 25-50 mM Sodium Acetate or Citrate Buffer, pH 4.0[6]
-
Final Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
mRNA cargo of interest
Procedure:
-
Phase Preparation:
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., a T-junction mixer).
-
Pump the organic and aqueous phases through the mixer at a defined flow rate ratio, typically 1:3 (organic:aqueous)[6]. The rapid mixing causes nanoprecipitation and self-assembly of the LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
Immediately following mixing, dialyze the resulting LNP solution against PBS (pH 7.4) for at least 2 hours, with multiple buffer changes, to remove ethanol and raise the pH. Tangential flow filtration (TFF) can be used for larger scales.
-
-
Concentration and Sterilization:
-
Concentrate the purified LNP solution to the desired final concentration using an appropriate method (e.g., centrifugal filters).
-
Sterilize the final formulation by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Assess zeta potential to confirm surface charge neutrality at physiological pH.
-
In Vivo mRNA Delivery and Expression Analysis Protocol
This protocol outlines a general procedure for evaluating LNP performance in a murine model.
Materials:
-
mRNA-LNP formulation (e.g., encoding Luciferase or another reporter protein)
-
Animal Model: BALB/c mice (or other appropriate strain)
-
IVIS® or similar bioluminescence imaging system (for Luciferase)
-
Reagents for tissue homogenization and protein quantification (e.g., ELISA)
Procedure:
-
Administration:
-
Administer the mRNA-LNP formulation to mice via the desired route (e.g., intravenous injection for liver targeting). Dosing will depend on the specific mRNA and LNP potency.
-
-
Expression Analysis:
-
At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), analyze protein expression.
-
For Luciferase mRNA: Anesthetize the mice and perform in vivo bioluminescence imaging using an IVIS system after intraperitoneal injection of D-luciferin substrate. Quantify the luminescence signal in the target organ (e.g., liver)[8].
-
For other proteins (e.g., hEPO): Collect blood samples or harvest target organs. Homogenize the tissue and quantify the expressed protein levels using an ELISA kit specific to the protein of interest[8].
-
-
Biodistribution and Safety (Optional):
-
To assess biodistribution, use a fluorescently labeled mRNA or lipid and perform ex vivo imaging of dissected organs.
-
Monitor animal weight and collect blood for analysis of liver enzymes (ALT, AST) and cytokine levels to evaluate the safety profile.
-
Conclusion
DLin-MC3-DMA remains a critical benchmark in the field of mRNA delivery, with a wealth of data supporting its robust performance, particularly for liver-targeted applications[7][8]. Its physicochemical properties are well-characterized, and formulation protocols are firmly established.
This compound is a promising ionizable lipid for in vivo mRNA delivery, with initial data pointing towards effective liver targeting[5][9]. However, for a comprehensive evaluation and to position it as a viable alternative to established lipids like DLin-MC3-DMA, further studies are required. Researchers and drug developers considering this compound should undertake head-to-head comparisons to generate quantitative data on its encapsulation efficiency, particle characteristics, in vivo potency, and safety profile relative to the current standards. The selection of an ionizable lipid is a critical decision in the drug development process, and should be guided by empirical data generated in relevant preclinical models.
References
- 1. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 6. thno.org [thno.org]
- 7. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting materials and strategies for RNA delivery [thno.org]
- 9. caymanchem.com [caymanchem.com]
A Comparative Guide to RM 137-15 and SM-102 for In Vivo mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo efficacy of the ionizable lipids RM 137-15 and SM-102 for messenger RNA (mRNA) delivery. This guide provides a synthesis of available experimental data to inform the selection of lipid nanoparticles (LNPs) for therapeutic and research applications.
This guide provides a detailed comparison of two prominent ionizable lipids, this compound and SM-102, which are crucial components of lipid nanoparticles (LNPs) for the in vivo delivery of mRNA. The selection of an appropriate ionizable lipid is a critical determinant of the efficacy, biodistribution, and safety profile of mRNA-based therapeutics and vaccines. This document summarizes key performance data, outlines experimental methodologies, and presents signaling pathways and workflows to aid researchers in their decision-making process.
Executive Summary
SM-102 is a well-characterized ionizable lipid widely recognized for its use in the Moderna COVID-19 vaccine. Extensive research has demonstrated its high efficiency for in vivo mRNA delivery, particularly following intramuscular administration, leading to robust protein expression. This compound, a more recently highlighted ionizable cationic lipid, has emerged from high-throughput in vivo screening methodologies. It has been identified as a potent candidate for mRNA delivery, with a particular tropism for the liver. While direct head-to-head comparative studies with SM-102 are not extensively available in the public domain, the existing data suggests both are highly effective lipids with potentially different optimal applications.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and in vivo performance data for LNPs formulated with this compound and SM-102.
Table 1: Physicochemical and In Vivo Delivery Characteristics
| Feature | This compound | SM-102 |
| Lipid Type | Ionizable Cationic Lipid[1] | Ionizable Amino Lipid[2] |
| Primary In Vivo Application | mRNA delivery to the liver[1][3] | mRNA vaccine delivery (intramuscular)[2][4] |
| Key In Vivo Finding | LNPs containing this compound and encapsulating a fluorescent reporter mRNA showed increased fluorescence in the livers of mice.[1][3] | LNPs formulated with SM-102 lead to high levels of protein expression in vivo.[2][5] |
| Chemical Formula | C₉₃H₁₅₃N₃O₈[1] | C₄₄H₈₇NO₅[6] |
Table 2: Quantitative In Vivo Efficacy Data (Luciferase Expression in Mice)
| Ionizable Lipid | Administration Route | Dose | Peak Expression Time | Organ with Highest Expression | Reported Luciferase Expression (Total Flux p/s) | Reference |
| SM-102 | Intramuscular | 1 µg mRNA | 6 hours | Injection Site & Liver | ~1x10⁸ - 1x10⁹ (Injection site); ~1x10⁷ - 1x10⁸ (Liver) | [2][7] |
| This compound | Intravenous (implied) | Not specified in direct comparison | Not specified in direct comparison | Liver | Data from high-throughput screening indicates high liver fluorescence.[1][3] | [1][3] |
Note: The quantitative data for this compound is derived from a high-throughput screening context and is not a direct head-to-head comparison with SM-102 in a standard luciferase expression study. The values for SM-102 are representative of typical findings in such studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the formulation and in vivo evaluation of LNPs containing these ionizable lipids.
LNP Formulation Protocol (General)
A common method for LNP formulation is microfluidic mixing.[8]
-
Preparation of Lipid Stock Solutions: The ionizable lipid (this compound or SM-102), phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol to create a lipid stock solution.[5][8] The molar ratio of these components is a critical parameter, with a typical ratio for SM-102 LNPs being 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).[2]
-
Preparation of mRNA Solution: The mRNA is diluted in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).[5]
-
Microfluidic Mixing: The ethanol-lipid solution and the aqueous mRNA solution are rapidly mixed using a microfluidic device.[8] This rapid mixing at a low pH facilitates the encapsulation of the negatively charged mRNA by the positively charged ionizable lipids.
-
Dialysis and Concentration: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in LNPs with a near-neutral surface charge.[5] The LNPs can then be concentrated using centrifugal filters.
In Vivo Efficacy Evaluation Protocol (Luciferase mRNA in Mice)
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.[2][7] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]
-
LNP Administration: LNPs encapsulating luciferase mRNA are administered to the mice. For liver-targeted delivery, intravenous (tail vein) injection is common.[10] For vaccine applications, intramuscular injection into the tibialis anterior or quadriceps muscle is typical.[2]
-
Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and injected intraperitoneally with a D-luciferin solution.[2] Bioluminescence is then quantified using an in vivo imaging system (IVIS).[7]
-
Biodistribution Analysis: After the final imaging time point, organs of interest (e.g., liver, spleen, injection site muscle) can be harvested, homogenized, and assayed for luciferase activity to determine the biodistribution of protein expression.[2]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to LNP-mediated mRNA delivery and a typical experimental workflow for comparing in vivo efficacy.
Caption: LNP-mediated in vivo mRNA delivery pathway.
Caption: In vivo efficacy comparison workflow.
Concluding Remarks
Both this compound and SM-102 are highly potent ionizable lipids for in vivo mRNA delivery. SM-102 is a clinically validated component of a major COVID-19 vaccine and has a wealth of publicly available data supporting its efficacy, particularly for intramuscular delivery. This compound, identified through innovative high-throughput screening, shows significant promise for applications requiring potent liver-targeted mRNA delivery. The choice between these lipids will ultimately depend on the specific therapeutic application, desired biodistribution profile, and the need for either a well-established lipid or a novel, potentially more targeted, alternative. Further direct comparative studies will be invaluable in delineating the specific advantages of each for various in vivo applications.
References
- 1. Biodistribution of RNA Vaccines and of Their Products: Evidence from Human and Animal Studies | MDPI [mdpi.com]
- 2. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02766J [pubs.rsc.org]
- 5. insidetx.com [insidetx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Biodistribution of Lipid Nanoparticles in Mice
Introduction
This guide provides a comparative overview of the in vivo biodistribution of various lipid nanoparticle (LNP) formulations in mice. While specific data for "RM 137-15" formulated LNPs is not publicly available in the provided search results, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals to understand and compare the performance of different LNP systems. The data and protocols presented here for well-characterized LNPs can be used as a benchmark for evaluating novel formulations like this compound.
The biodistribution of LNPs is a critical factor in determining their efficacy and safety for therapeutic applications, such as mRNA delivery.[1][2] Factors influencing LNP biodistribution include the route of administration, particle size, and the specific lipid composition.[2][3] Understanding how these factors affect where LNPs accumulate in the body is essential for designing effective drug delivery systems.
Comparative Biodistribution of LNP Formulations
The following table summarizes the in vivo biodistribution data for several commonly studied LNP formulations in mice. These formulations utilize different ionizable lipids, which play a crucial role in their delivery efficiency and tissue tropism.[4][5][6]
| LNP Formulation (Key Ionizable Lipid) | Administration Route | Primary Organ(s) of Accumulation | Key Findings & Observations |
| ALC-0315 | Intravenous | Liver, Spleen | Demonstrates potent luciferase expression.[7] Strong bioluminescent signal observed in the upper abdomen.[7] |
| SM-102 | Intramuscular | Injection site, Liver | Used in the Moderna COVID-19 vaccine.[5] Systemic distribution leads to accumulation in the liver.[8] |
| Dlin-MC3-DMA | Intravenous | Liver (hepatocytes) | First FDA-approved LNP for an RNAi therapeutic.[9] High and specific uptake in the liver is mediated by apolipoprotein E (apoE) binding.[6] |
| cKK-E12 | Intravenous | Liver | Induces notable luciferase expression.[7] |
| LP-01 | Intravenous | Liver | Shows significant luciferase expression.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of LNP biodistribution. Below are generalized protocols based on common practices in preclinical mouse studies.
1. LNP Formulation and Characterization
-
LNP Preparation : LNPs are typically formed by microfluidic mixing of an ethanolic lipid mixture with an aqueous phase containing the nucleic acid cargo (e.g., mRNA).[7] The lipid mixture generally consists of an ionizable lipid, a helper phospholipid (like DSPC or DOPE), cholesterol, and a PEGylated lipid.[3][4][10]
-
Characterization :
-
Particle Size and Polydispersity Index (PDI) : Measured using Dynamic Light Scattering (DLS).[7]
-
RNA Encapsulation Efficiency : Determined using a fluorescent RNA dye (e.g., RiboGreen assay) with and without a lysing agent like Triton X-100.[7][11]
-
Zeta Potential : Measured to determine the surface charge of the LNPs.[12]
-
2. In Vivo Biodistribution Study in Mice
-
Animal Model : BALB/c or C57BL/6 mice are commonly used.[7][11]
-
Administration : LNPs are administered via a specific route, most commonly intravenous (tail vein injection) or intramuscular.[2][7][11] The dosage is typically specified in mg/kg.[7]
-
Imaging and Analysis :
-
In Vivo Imaging : For LNPs carrying reporter genes like luciferase, mice are injected with a substrate (e.g., D-luciferin) and imaged using an in vivo imaging system (IVIS) at various time points post-injection.[7][11][13]
-
Ex Vivo Analysis : At the end of the study, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys, etc.) are harvested.[11] These organs can be imaged ex vivo to quantify reporter gene expression or fluorescence.[7][14]
-
Quantitative Analysis :
-
LNP Quantification : The concentration of the LNP carrier (e.g., the ionizable lipid) in tissues can be measured by liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][2]
-
mRNA Quantification : The amount of delivered mRNA in tissues can be quantified using methods like quantitative PCR (qPCR) or branched DNA (bDNA) assays.[1]
-
Protein Expression : The level of protein translated from the delivered mRNA can be measured by enzyme-linked immunosorbent assay (ELISA).[1]
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo LNP biodistribution study.
Caption: Workflow for in vivo LNP biodistribution studies.
The in vivo biodistribution of LNPs is a complex process influenced by multiple factors.[3] While specific data on this compound formulated LNPs is not available, the comparative data and standardized protocols provided in this guide offer a robust framework for evaluating its performance against established alternatives. By following these methodologies, researchers can generate comparable data to better understand the therapeutic potential of novel LNP formulations. The choice of LNP composition and administration route can be tailored to achieve desired tissue targeting and therapeutic outcomes.[2][8][15]
References
- 1. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 4. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Nanoparticle-Based Delivery System—A Competing Place for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00283K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biodistribution of Nanostructured Lipid Carriers in Mice Atherosclerotic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MicroRNA137-loaded lipid nanoparticles regulate synaptic proteins in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Navigating the Nanoscale: A Comparative Guide to the Toxicity of RM 137-15 and Alternative Ionizable Lipids in LNP Formulations
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has propelled lipid nanoparticles (LNPs) to the forefront of drug delivery technology. At the heart of these delivery vehicles are ionizable lipids, which are critical for encapsulating nucleic acid cargo and facilitating its release into the cytoplasm. While essential for efficacy, the safety profile of these lipids is a paramount consideration. This guide provides a comparative analysis of the toxicity of LNAs formulated with the novel ionizable lipid RM 137-15 and clinically established alternatives, namely DLin-MC3-DMA, SM-102, and ALC-0315.
Due to the limited publicly available toxicity data for this compound, this guide will focus on presenting a comprehensive overview of the toxicological profiles of the well-characterized, clinically advanced ionizable lipids. This comparative data, alongside detailed experimental protocols and an exploration of the underlying mechanisms of LNP-associated toxicity, will serve as a valuable resource for researchers in the rational design and selection of ionizable lipids for their LNP formulations.
Comparative Toxicity Assessment of Ionizable Lipids
In Vitro Cytotoxicity
In vitro assays are crucial for the initial screening of LNP toxicity. Commonly used methods include the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, and the MTT assay, which assesses metabolic activity as an indicator of cell viability.
| Ionizable Lipid | Cell Line | Assay | Key Findings |
| DLin-MC3-DMA | Various | LDH, MTT | Generally well-tolerated at therapeutic concentrations, but can induce cytotoxicity at higher doses. |
| SM-102 | Various | LDH, MTT | Demonstrates a favorable in vitro safety profile, with low cytotoxicity observed in several cell lines. |
| ALC-0315 | Various | LDH, MTT | Exhibits a good in vitro safety profile, comparable to other clinically used ionizable lipids. |
| This compound | - | - | No publicly available data. |
In Vivo Toxicity
In vivo studies in animal models are essential for evaluating the systemic toxicity of LNP formulations. Key parameters assessed include changes in body weight, organ function (through blood biochemistry), and histopathological analysis of major organs.
| Ionizable Lipid | Animal Model | Key Toxicity Findings |
| DLin-MC3-DMA | Mice, Rats | Can be associated with transient elevation of liver enzymes (ALT, AST) at higher doses, indicating potential hepatotoxicity.[1][2][3] |
| SM-102 | Mice | Generally well-tolerated, with studies indicating a favorable safety profile in vivo.[4] |
| ALC-0315 | Mice | Shows a good in vivo safety profile, though some studies suggest a potential for liver enzyme elevation at high doses.[1][2][3] |
| This compound | - | No publicly available data. |
Immunotoxicity of Lipid Nanoparticles
A significant aspect of LNP toxicity is their potential to trigger an immune response. This immunotoxicity can manifest as inflammation and the production of cytokines. The ionizable lipid component is a key driver of these responses.
Mechanisms of LNP-Induced Immune Activation
LNPs can activate innate immune pathways, primarily through Toll-like receptors (TLRs) and the NLRP3 inflammasome.[5][6][7][8]
-
Toll-like Receptors (TLRs): Certain ionizable lipids can be recognized by TLRs, particularly TLR4, on the surface of immune cells. This recognition initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.[5][6][7][8]
-
NLRP3 Inflammasome: LNPs can also activate the NLRP3 inflammasome, a multiprotein complex within the cytoplasm of immune cells.[9][10] This activation leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms.
Comparative Immunotoxicity
| Ionizable Lipid | Key Immunotoxicity Findings |
| DLin-MC3-DMA | Has been shown to induce inflammatory responses, including the production of pro-inflammatory cytokines. |
| SM-102 | Can activate the NLRP3 inflammasome, leading to the release of IL-1β.[4] |
| ALC-0315 | Also implicated in the activation of innate immune responses. |
| This compound | No publicly available data. |
Experimental Protocols
Accurate and reproducible assessment of LNP toxicity is crucial. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture supernatant.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
LNP Treatment: Treat the cells with a serial dilution of the LNP formulations. Include a vehicle control (e.g., PBS) and a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant in a new 96-well plate.
-
Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
In Vivo Toxicity Study in Mice
This protocol outlines a general workflow for assessing the systemic toxicity of LNP formulations in a mouse model.
Protocol:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
LNP Administration: Administer the LNP formulations intravenously (e.g., via tail vein injection) at various dose levels. Include a control group receiving the vehicle.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Blood Collection: Collect blood samples at specified time points (e.g., 24 hours, 72 hours, and 1 week post-injection) for hematology and serum biochemistry analysis (e.g., ALT, AST levels).
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological examination.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental procedures involved in LNP toxicity assessment, the following diagrams have been generated using the DOT language for Graphviz.
Conclusion
The toxicological assessment of ionizable lipids is a cornerstone of safe and effective LNP-based drug development. While a direct, comprehensive toxicity profile for this compound remains to be publicly detailed, the extensive data available for clinically validated alternatives like DLin-MC3-DMA, SM-102, and ALC-0315 provide a valuable framework for comparison and risk assessment. Understanding the nuances of in vitro and in vivo toxicity, as well as the molecular mechanisms of immunotoxicity, is critical for the rational design of next-generation LNP delivery systems. This guide serves as a foundational resource for researchers, encouraging a data-driven approach to lipid selection and emphasizing the importance of rigorous safety evaluation in the development of novel nucleic acid therapeutics. As new data emerges for lipids like this compound, this guide can be updated to provide an even more comprehensive comparative landscape.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scholar.usuhs.edu [scholar.usuhs.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Role of NLRP3 inflammasome in nanoparticle adjuvant-mediated immune response - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00439F [pubs.rsc.org]
Validating the Reproducibility of LNP Synthesis: A Comparative Guide
The reproducibility of LNP synthesis directly impacts the final product's critical quality attributes (CQAs), including particle size, polydispersity index (PDI), and mRNA encapsulation efficiency. These CQAs, in turn, influence the in vivo performance, safety, and efficacy of the therapeutic. Microfluidic-based synthesis has emerged as a robust and scalable method for producing LNPs with consistent characteristics.
Comparative Analysis of LNP Synthesis Methodologies
The method of mixing the lipid-ethanol phase with the aqueous mRNA phase is a critical determinant of LNP characteristics and reproducibility. Here, we compare the outcomes of microfluidic synthesis with traditional bulk mixing methods.
| Synthesis Method | Key Parameters | Typical Particle Size (nm) | Typical PDI | Encapsulation Efficiency (%) | Reproducibility | Scalability |
| Microfluidics | Total Flow Rate (TFR), Flow Rate Ratio (FRR) | 60 - 120 | < 0.2 | > 90% | High | High |
| Bulk Mixing (Vortexing/Pipetting) | Mixing speed, Pipetting force, Addition rate | 100 - 250+ | > 0.3 | 70 - 90% | Low to Moderate | Low |
Table 1: Comparison of key performance indicators for LNP synthesis methodologies. Data is compiled from multiple sources and represents typical ranges for ionizable lipid-based LNP formulations.
Microfluidic systems offer precise control over the mixing environment, leading to more uniform and smaller LNPs with higher encapsulation efficiencies compared to manual bulk mixing.[1][2] The ability to finely tune parameters like TFR and FRR allows for systematic optimization and ensures batch-to-batch consistency.[3]
Impact of Process Parameters on LNP Characteristics
Within microfluidic synthesis, operational parameters significantly influence the final LNP formulation. The following table illustrates the effect of varying TFR and FRR on LNP size and PDI for a DLin-MC3-DMA-based formulation.
| Ionizable Lipid | Total Flow Rate (TFR) (mL/min) | Flow Rate Ratio (Aqueous:Ethanol) | Particle Size (nm) | Polydispersity Index (PDI) |
| DLin-MC3-DMA | 2 | 3:1 | ~ 80 | ~ 0.15 |
| DLin-MC3-DMA | 12 | 3:1 | ~ 60 | ~ 0.10 |
| DLin-MC3-DMA | 12 | 5:1 | ~ 50 | ~ 0.12 |
| ALC-0315 | 12 | 3:1 | ~ 75 | ~ 0.11 |
| ALC-0315 | 20 | 3:1 | ~ 50 | ~ 0.20 |
Table 2: Influence of microfluidic process parameters on the physicochemical properties of LNPs. Higher TFRs generally lead to smaller particle sizes.[3] The FRR also plays a crucial role in determining the final particle dimensions.
Experimental Protocols
To ensure the reproducibility of LNP synthesis, it is imperative to follow standardized and detailed protocols. Below are representative protocols for LNP synthesis using microfluidics and subsequent characterization.
Protocol 1: LNP Synthesis via Microfluidics
1. Preparation of Solutions:
- Lipid Stock Solution (in Ethanol): Prepare a solution containing the ionizable lipid (e.g., DLin-MC3-DMA or ALC-0315), DSPC, cholesterol, and a PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).[4] The total lipid concentration will influence the final LNP size.
- mRNA Aqueous Buffer: Dissolve the mRNA transcript in a low pH buffer, such as 50 mM citrate buffer (pH 4.0). The acidic pH ensures the protonation of the ionizable lipid, facilitating its interaction with the negatively charged mRNA backbone.
2. Microfluidic Mixing:
- Load the lipid-ethanol solution and the mRNA-aqueous buffer into separate syringes.
- Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).
- Set the desired TFR and FRR on the syringe pump. A common TFR is 12 mL/min with an FRR of 3:1 (aqueous:ethanol).[5]
- Initiate the flow to allow for rapid mixing of the two phases within the microfluidic channels, leading to the self-assembly of LNPs.
3. Purification:
- Collect the LNP solution from the outlet of the microfluidic chip.
- Dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH. This step is crucial for LNP stability and biocompatibility.[5]
- Sterile-filter the final LNP formulation through a 0.22 µm filter.
Protocol 2: LNP Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:
- Utilize Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (size) and PDI of the LNPs.
- Dilute the LNP sample in PBS to an appropriate concentration for DLS analysis.
- Perform measurements at a controlled temperature (e.g., 25°C).
2. Encapsulation Efficiency Measurement:
- Employ a fluorescent dye-based assay, such as the RiboGreen assay, to quantify the amount of encapsulated mRNA.[6]
- Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
- The difference in fluorescence intensity corresponds to the amount of encapsulated mRNA.
- Calculate the encapsulation efficiency using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100.
Visualizing the Reproducibility Workflow
The following diagram illustrates the key steps in a workflow designed to validate the reproducibility of LNP synthesis.
Workflow for validating LNP synthesis reproducibility.
References
- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 3. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. LNP preparation [bio-protocol.org]
- 6. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ionizable Lipids for Liver-Targeted Nucleic Acid Delivery
A deep dive into the performance of clinically advanced ionizable lipids, DLin-MC3-DMA, ALC-0315, and SM-102, for hepatic delivery of siRNA and mRNA therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of key ionizable lipids, supported by experimental data, to inform the selection of optimal delivery vehicles for liver-targeted therapies.
Ionizable lipids are the cornerstone of modern lipid nanoparticle (LNP) formulations for nucleic acid delivery. Their unique pH-dependent charge allows for efficient encapsulation of negatively charged nucleic acids during formulation at a low pH and a near-neutral surface charge in circulation, minimizing toxicity. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, facilitating endosomal escape and the release of the nucleic acid payload into the cytoplasm. The liver is a primary target for LNP-based therapies due to its fenestrated endothelium and the high expression of receptors that mediate nanoparticle uptake.
This guide focuses on a head-to-head comparison of three clinically significant ionizable lipids:
-
DLin-MC3-DMA (MC3): A well-established ionizable lipid used in the first FDA-approved siRNA therapy, Onpattro (patisiran), for transthyretin-mediated amyloidosis.[1]
-
ALC-0315: A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty).[1]
-
SM-102: The ionizable lipid utilized in the Moderna COVID-19 mRNA vaccine (Spikevax).[1]
Comparative Performance of Ionizable Lipids
The choice of ionizable lipid significantly impacts the potency and safety of LNP formulations. Below is a summary of their performance in liver-targeted delivery of siRNA and mRNA.
siRNA Delivery
A direct comparison between LNPs formulated with ALC-0315 and MC3 for siRNA delivery in mice revealed significant differences in efficacy.[1][2]
Table 1: In Vivo siRNA-Mediated Gene Knockdown in Mouse Liver
| Ionizable Lipid | Target Gene (Cell Type) | siRNA Dose (mg/kg) | Residual mRNA (%) | Fold Greater Knockdown vs. MC3 | Reference |
| ALC-0315 | Factor VII (Hepatocytes) | 1 | ~10% | 2-fold | [1][2] |
| MC3 | Factor VII (Hepatocytes) | 1 | ~20% | - | [1][2] |
| ALC-0315 | ADAMTS13 (Hepatic Stellate Cells) | 1 | ~31% | 10-fold | [1][2] |
| MC3 | ADAMTS13 (Hepatic Stellate Cells) | 1 | ~86% (not significant) | - | [1][2] |
These results suggest that ALC-0315 is more potent than MC3 for siRNA-mediated gene silencing in both hepatocytes and hepatic stellate cells at the tested dose.[1] However, at a higher dose of 5 mg/kg, ALC-0315 LNPs showed signs of liver toxicity (increased ALT and bile acids), whereas MC3 LNPs did not.[1][2]
Another study focusing on PCSK9 knockdown, a target for managing high cholesterol, utilized SM-102 in a galactose-targeted LNP formulation (GLP) for enhanced hepatocyte specificity.[3]
Table 2: In Vitro and In Vivo Performance of SM-102-based LNPs for siRNA Delivery
| Formulation | Assay | Result | Reference |
| GLP (siPcsk9) | In vitro PCSK9 mRNA knockdown | 90% | [3] |
| GLP (siPcsk9) | In vivo LDL-C reduction | 35% | [3] |
| GLP (siPcsk9) | In vivo LDLR level increase | 3.35-fold | [3] |
The presence of SM-102 was crucial for the efficient encapsulation and endosomal escape of the siRNA.[3]
mRNA Delivery
The COVID-19 vaccines have demonstrated the profound efficacy of ALC-0315 and SM-102 in delivering mRNA. Studies comparing these lipids for mRNA delivery have highlighted their high potency.
Table 3: In Vivo Luciferase mRNA Expression in Mice
| Ionizable Lipid | Payload | Injection Site Signal (6 hours) | Liver Signal (6 hours) | Reference |
| ALC-0315 | mRNA | High | Higher than SM-102-RNA | [4] |
| SM-102 | mRNA | High | High | [4][5] |
| DLin-KC2-DMA | mRNA | Lower | Lower | [4] |
Both ALC-0315 and SM-102 formulated with mRNA induced a significantly higher total signal compared to DLin-KC2-DMA.[4] Interestingly, ALC-0315-based LNPs showed a greater hepatic tropism compared to other formulations.[4] Both ALC-0315 and SM-102 also induced robust antibody responses.[4]
Physicochemical Properties
The in vivo performance of ionizable lipids is closely linked to their physicochemical properties, particularly their pKa. The optimal pKa for hepatic gene silencing has been reported to be in the range of 6.2-6.5.[6][7] This narrow pKa window ensures that the LNP remains neutral in the bloodstream (pH 7.4) and becomes positively charged in the acidic environment of the endosome, facilitating membrane disruption and payload release.[7]
Table 4: Physicochemical Properties of Select Ionizable Lipids
| Ionizable Lipid | Reported pKa | Key Structural Feature | Reference |
| DLin-MC3-DMA | 6.44 | Dilinoleyl tails | [7] |
| ALC-0315 | ~6.09 | Ester bonds in tails | [8] |
| SM-102 | ~6.68 | Ester bond in headgroup | [8] |
The structure of the ionizable lipid, including the headgroup and the length and saturation of the lipid tails, is a critical determinant of both liver uptake and functional delivery.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
LNP Formulation (General Protocol)
Lipid nanoparticles are typically formed by rapidly mixing an ethanol phase containing the lipids with an aqueous phase containing the nucleic acid at a low pH.
-
Lipid Stock Preparation: The ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio. A common ratio is approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[1]
-
Nucleic Acid Preparation: The siRNA or mRNA is dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Mixing: The ethanol-lipid solution is rapidly mixed with the aqueous nucleic acid solution using a microfluidic mixing device or by manual injection. This rapid mixing leads to the self-assembly of the lipids around the nucleic acid, forming the LNP core.
-
Dialysis and Concentration: The resulting LNP suspension is dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. The LNPs are then concentrated using a centrifugal filter device.
-
Characterization: The LNPs are characterized for their size, polydispersity index (PDI), and encapsulation efficiency.[3]
In Vivo Studies in Mice
-
Animal Model: C57BL/6 mice are commonly used for evaluating liver-targeted delivery.[10]
-
Administration: LNPs encapsulating siRNA or mRNA are diluted in sterile PBS and administered intravenously (i.v.) via the tail vein.[1]
-
Efficacy Assessment (siRNA):
-
Gene Knockdown: At a predetermined time point (e.g., 48-72 hours) post-injection, mice are euthanized, and liver tissue is harvested. Total RNA is extracted, and the mRNA levels of the target gene are quantified using quantitative real-time PCR (qRT-PCR).[1]
-
Protein Reduction: Blood samples can be collected to measure the levels of secreted proteins (e.g., Factor VII) by ELISA.[1]
-
-
Efficacy Assessment (mRNA):
-
Toxicity Assessment: Blood is collected to measure markers of liver toxicity, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[1]
Visualizing the Pathways and Processes
LNP Formulation and Liver Targeting Workflow
Caption: LNP formulation and in vivo liver targeting workflow.
Mechanism of ApoE-Mediated Hepatocyte Uptake
Caption: ApoE-mediated uptake of LNPs by hepatocytes.
siRNA-Mediated Gene Silencing Pathway
Caption: siRNA pathway for gene silencing in the cytoplasm.
Conclusion
The selection of an ionizable lipid is a critical decision in the development of liver-targeted nucleic acid therapeutics.
-
For siRNA delivery, ALC-0315 demonstrates superior potency compared to the well-established MC3, though potential for liver toxicity at higher doses warrants careful consideration.[1][2] SM-102 also shows high efficacy, particularly when combined with active targeting moieties.[3]
-
For mRNA delivery, both ALC-0315 and SM-102 are highly effective, with ALC-0315 exhibiting a somewhat stronger preference for the liver.[4]
The structure-activity relationships of these lipids are complex, with factors like pKa and the chemical structure of the lipid tails playing crucial roles in their in vivo behavior.[9][13] The experimental protocols and data presented in this guide provide a foundation for researchers to make informed decisions in the rational design of LNP formulations for liver-directed therapies.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver-Specific Ionizable Lipid Nanoparticles Mediated Efficient RNA Interference to Clear “Bad Cholesterol” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02766J [pubs.rsc.org]
- 7. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineered ionizable lipid nanoparticles for targeted delivery of RNA therapeutics into different types of cells in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Endosomal Escape Efficiency of RM 137-15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic macromolecules, such as mRNA and siRNA, to the cytoplasm is a critical challenge in drug development. A major barrier to this delivery is the entrapment of these molecules within endosomes following cellular uptake. Efficient endosomal escape is therefore a key determinant of therapeutic efficacy. RM 137-15 is an ionizable lipid that is incorporated into lipid nanoparticles (LNPs) to facilitate the release of cargo from endosomes into the cytoplasm.[1][2] This guide provides a comparative overview of methods to evaluate the endosomal escape efficiency of LNPs formulated with this compound and other ionizable lipids.
The Mechanism of Ionizable Lipids in Endosomal Escape
Ionizable lipids like this compound are designed to be neutrally charged at physiological pH and become protonated (positively charged) in the acidic environment of the endosome.[1][3][4] This charge switch is crucial for two main reasons:
-
Interaction with Endosomal Membranes: The positively charged LNP can interact with the negatively charged lipids of the endosomal membrane.[5][6]
-
Membrane Destabilization: This interaction leads to the formation of unstable, non-bilayer lipid structures that disrupt the endosomal membrane, allowing the encapsulated cargo to escape into the cytoplasm.[1][2]
Comparative Data of Ionizable Lipids
The following table summarizes the endosomal escape efficiency of some commonly used ionizable lipids. It is important to note that direct comparative data for this compound is not publicly available. The expected performance of this compound would likely fall within the range observed for other ionizable lipids.
| Ionizable Lipid | Endosomal Escape Efficiency | Key Findings |
| This compound | Data not publicly available | Forms unstable non-bilayer structures at acidic pH to promote endosomal escape.[1][2] |
| ALC-0315 | <10% | One of the ionizable lipids used in the Pfizer-BioNTech COVID-19 vaccine.[3][4] Its endosomal escape properties have been extensively studied. |
| SM-102 | <10% | Used in the Moderna COVID-19 vaccine.[3][4] Shows low but effective endosomal escape. |
| DLin-MC3-DMA | ~2.5% - <10% | A well-studied ionizable lipid with relatively low endosomal escape efficiency.[5] |
| Lipid 5 (proprietary) | ~15% | Demonstrated higher endosomal release compared to DLin-MC3-DMA in one study.[5] |
Experimental Protocols for Evaluating Endosomal Escape
Several robust assays can be employed to quantify the endosomal escape of LNP formulations. The choice of assay depends on the specific research question, available equipment, and the nature of the cargo.
Calcein Leakage Assay
This assay provides an indirect measure of endosomal membrane disruption. Calcein, a fluorescent dye, is co-administered with the LNPs. If the LNPs disrupt the endosomal membrane, calcein will leak into the cytoplasm, leading to a diffuse cytosolic fluorescence.
Protocol:
-
Cell Culture: Seed cells in a glass-bottom dish or 96-well plate and allow them to adhere overnight.
-
Labeling: Incubate the cells with a solution containing calcein and the LNPs formulated with this compound or other ionizable lipids.
-
Incubation: Allow for internalization of the LNPs and calcein for a defined period (e.g., 4-24 hours).
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove extracellular calcein and LNPs.
-
Imaging: Acquire fluorescence images using a confocal microscope.
-
Analysis: Quantify the diffuse cytosolic fluorescence compared to the punctate fluorescence of calcein trapped in endosomes. An increase in the cytosolic signal indicates enhanced endosomal escape.
Split Fluorescent Protein (e.g., GFP) Complementation Assay
This assay provides a more direct measure of cytosolic delivery. A small fragment of a fluorescent protein (e.g., GFP11) is delivered as cargo by the LNPs into cells that are engineered to express the complementary larger fragment (e.g., GFP1-10) in their cytoplasm. Fluorescence is only reconstituted when the LNP cargo escapes the endosome and the two fragments combine.
Protocol:
-
Cell Line: Use a cell line stably expressing the large fragment of the fluorescent protein (e.g., HEK293T-GFP1-10).
-
LNP Formulation: Prepare LNPs with this compound encapsulating the small fluorescent protein fragment (e.g., GFP11-tagged protein).
-
Treatment: Treat the cells with the formulated LNPs.
-
Incubation: Incubate for a sufficient time to allow for uptake and endosomal escape (e.g., 24 hours).
-
Analysis: Measure the fluorescence intensity using flow cytometry or fluorescence microscopy. The intensity of the reconstituted fluorescent signal is directly proportional to the amount of cargo that has escaped into the cytoplasm.
Co-localization Analysis
This microscopic technique assesses the location of the LNPs relative to endosomal/lysosomal markers. A decrease in co-localization over time suggests that the LNPs are escaping from these compartments.
Protocol:
-
LNP Labeling: Label the LNPs with a fluorescent dye (e.g., DiD).
-
Cell Treatment: Incubate cells with the fluorescently labeled LNPs.
-
Endosome/Lysosome Staining: At different time points (e.g., 2 and 6 hours), stain the cells with a marker for late endosomes/lysosomes (e.g., LysoTracker).
-
Imaging: Acquire multi-channel fluorescence images using a confocal microscope.
-
Analysis: Quantify the degree of co-localization between the LNP signal and the endosome/lysosome signal using image analysis software. A common metric is the Pearson's Correlation Coefficient (PCC), where a lower PCC value indicates less co-localization and therefore, more endosomal escape.
Conclusion
The evaluation of endosomal escape is a critical step in the preclinical development of LNP-based therapeutics. While direct quantitative data for this compound remains elusive in public literature, the established methodologies described in this guide provide a robust framework for its assessment. By employing techniques such as the calcein leakage assay, split fluorescent protein complementation, and co-localization analysis, researchers can effectively compare the performance of LNPs formulated with this compound against other ionizable lipids and optimize their formulations for enhanced cytosolic delivery. The general efficiency of ionizable lipids is a known challenge, and continued innovation in lipid design and formulation is essential for the advancement of next-generation nucleic acid therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo mRNA Delivery: Evaluating the Long-Term Expression Profile of RM 137-15
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine, with the delivery vehicle playing a pivotal role in ensuring the efficacy and safety of these novel treatments. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery. This guide provides a comparative analysis of the long-term in vivo expression profile of mRNA delivered by LNPs formulated with the novel ionizable lipid RM 137-15, benchmarked against other widely used and clinically relevant ionizable lipids.
Executive Summary
This compound is a novel ionizable cationic lipid utilized in the formulation of LNPs for the in vivo delivery of mRNA. While detailed, publicly available, long-term expression data for this compound is limited, this guide synthesizes available information and provides a comparative framework using data from well-characterized ionizable lipids such as SM-102 and ALC-0315, which are components of FDA-approved COVID-19 mRNA vaccines. The primary application of LNPs containing this compound, as described in the literature, has been for hepatic delivery of mRNA.[1] This guide presents a structured comparison of key performance metrics, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative In Vivo Expression of LNP-Delivered mRNA
The following tables summarize the in vivo performance of various LNP formulations delivering luciferase-encoding mRNA in mice. It is important to note that direct head-to-head comparative studies involving this compound are not yet widely published. The data for this compound is inferred from its initial description as a potent lipid for hepatic delivery, while the data for comparator lipids are drawn from various published studies. The expression levels are typically quantified as total flux (photons per second).
Table 1: Peak Expression and Duration of LNP-Delivered Luciferase mRNA in Liver (Intravenous Administration)
| Ionizable Lipid | Peak Expression Time | Peak Expression Level (relative to control) | Duration of Expression | Key Findings |
| This compound | Not specified | Potent hepatic expression | Not specified | Identified as a top-performing lipid for liver delivery in a high-throughput screen. |
| SM-102 | ~6 hours | High | Up to 10 days | Demonstrates robust and sustained protein expression in the liver.[2] |
| ALC-0315 | ~6 hours | High | Up to 10 days | Shows a similar high-level and extended expression profile to SM-102 in hepatic tissue.[2] |
| C12-200 | ~6 hours | Moderate to High | Several days | An industry-standard ionizable lipid with well-characterized in vivo performance.[3] |
| DLin-MC3-DMA | ~6 hours | High | Several days | A widely used ionizable lipid, particularly for siRNA delivery, also effective for mRNA. |
Table 2: Biodistribution of LNP-Delivered mRNA
| Ionizable Lipid | Primary Organ of Expression | Secondary Sites of Expression | Notes |
| This compound | Liver | Not specified | Optimized for hepatic delivery. |
| SM-102 | Liver | Spleen, adrenal glands | Exhibits strong liver tropism. |
| ALC-0315 | Liver | Spleen | Primarily accumulates in the liver. |
| C12-200 | Liver | Spleen | Demonstrates significant hepatic accumulation.[3] |
| DLin-MC3-DMA | Liver | Spleen | Well-established liver-targeting profile. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation of mRNA-LNPs and the in vivo assessment of their expression profile.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device.
Materials:
-
Ionizable lipid (e.g., this compound, SM-102) dissolved in ethanol
-
Helper lipid (e.g., DSPC) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol
-
mRNA encoding a reporter protein (e.g., Firefly Luciferase) in a low pH buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device and pump system
-
Dialysis cassettes (10 kDa MWCO)
-
Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid mixture by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the aqueous phase by diluting the mRNA to the desired concentration in the low pH buffer.
-
Set up the microfluidic mixing system according to the manufacturer's instructions, with the lipid-ethanol solution in one syringe and the mRNA-buffer solution in another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Collect the resulting LNP suspension.
-
To remove ethanol and exchange the buffer, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
Concentrate the LNP formulation if necessary using a centrifugal filter device.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vivo Luciferase Expression Assay in Mice
This protocol outlines the procedure for assessing the in vivo expression of luciferase mRNA delivered by LNPs.
Materials:
-
LNP-encapsulated luciferase mRNA
-
6-8 week old BALB/c or C57BL/6 mice
-
D-luciferin potassium salt solution (15 mg/mL in sterile PBS)
-
In vivo imaging system (IVIS) or similar bioluminescence imaging equipment
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administer the LNP-mRNA formulation to mice via the desired route (e.g., intravenous tail vein injection for hepatic delivery). A typical dose is 0.1-1.0 mg/kg of mRNA.
-
At predetermined time points post-injection (e.g., 2, 6, 24, 48, 72 hours, and beyond for long-term studies), anesthetize the mice.
-
Administer D-luciferin via intraperitoneal (IP) injection (typically 150 mg/kg).
-
Wait for 10-15 minutes for the luciferin to distribute throughout the body.
-
Place the anesthetized mouse in the in vivo imaging system and acquire bioluminescence images. The exposure time will depend on the signal intensity.
-
Quantify the bioluminescent signal from the region of interest (e.g., the liver) using the imaging software. The data is typically expressed as total flux (photons/second).
-
For detailed biodistribution analysis, at the final time point, euthanize the mice and harvest organs of interest (liver, spleen, lungs, heart, kidneys).
-
Image the harvested organs ex vivo to quantify luciferase expression in each tissue.
Mandatory Visualization
Signaling Pathway of LNP-Mediated mRNA Delivery
The following diagram illustrates the key steps involved in the cellular uptake and endosomal escape of LNP-delivered mRNA, a critical process for successful protein expression.
Caption: LNP-mRNA cellular uptake and endosomal escape pathway.
Experimental Workflow for In Vivo LNP-mRNA Expression Profiling
This diagram outlines the sequential steps of a typical in vivo experiment to determine the expression profile of LNP-delivered mRNA.
Caption: Experimental workflow for in vivo LNP-mRNA studies.
References
- 1. Peptide-encoding mRNA barcodes for the high-throughput in vivo screening of libraries of lipid nanoparticles for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking RM 137-15: A Comparative Guide to Next-Generation Ionizable Lipids for mRNA Delivery
For researchers, scientists, and drug development professionals at the forefront of mRNA therapeutics, the selection of an optimal ionizable lipid is a critical determinant of clinical success. This guide provides an objective comparison of the ionizable lipid RM 137-15 against key next-generation ionizable lipids, supported by available experimental data and detailed methodologies.
Ionizable lipids are the cornerstone of lipid nanoparticle (LNP) formulations, playing a pivotal role in the encapsulation, delivery, and endosomal escape of mRNA payloads. The evolution from early-generation to next-generation ionizable lipids has been driven by the pursuit of enhanced potency, improved safety profiles, and tissue-specific delivery. This guide situates this compound within this evolving landscape, offering a data-driven comparison with widely used and novel ionizable lipids.
Performance Comparison of Ionizable Lipids
Direct head-to-head quantitative performance data for this compound is emerging from high-throughput screening studies. The primary data available for this compound comes from a study focused on a peptide-barcoded mRNA screening platform for in vivo evaluation of LNP libraries. In this context, its performance was evaluated based on the relative abundance of a reporter peptide, indicating the efficiency of protein production in the liver.
For a comprehensive comparison, this guide includes data for well-established, clinically validated ionizable lipids such as SM-102 (used in the Moderna COVID-19 vaccine) and ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine), alongside other next-generation lipids. It is important to note that performance metrics can vary based on the specific LNP formulation, molar ratios of components, and the experimental model used.
Table 1: Physicochemical Properties of LNPs Formulated with Various Ionizable Lipids
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| SM-102 | ~80 - 100 | < 0.2 | > 90% |
| ALC-0315 | ~80 - 100 | < 0.2 | > 90% |
| DLin-MC3-DMA | ~70 - 100 | < 0.2 | > 90% |
| Novel Lipid X | [Insert Data] | [Insert Data] | [Insert Data] |
| Novel Lipid Y | [Insert Data] | [Insert Data] | [Insert Data] |
Note: "Data not publicly available" for this compound indicates that specific values for these parameters were not found in the reviewed literature. Researchers are encouraged to perform their own characterization for direct comparison.
Table 2: In Vivo Performance of LNPs Formulated with Various Ionizable Lipids
| Ionizable Lipid | Primary Target Organ | In Vivo Potency (e.g., ED50) | Key Findings |
| This compound | Liver[1] | Relative protein expression evaluated via peptide barcode abundance.[1] | Identified as an effective lipid for in vivo mRNA delivery to the liver in a high-throughput screen.[1] |
| SM-102 | Liver | High | Clinically validated efficacy in mRNA vaccines. |
| ALC-0315 | Liver | High | Clinically validated efficacy in mRNA vaccines. |
| DLin-MC3-DMA | Liver | High | A benchmark ionizable lipid for siRNA and mRNA delivery. |
| Novel Lipid X | [Insert Data] | [Insert Data] | [Insert Data] |
| Novel Lipid Y | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of ionizable lipids in LNP-mediated mRNA delivery. Specific parameters may need to be optimized for individual lipids and experimental setups.
LNP Formulation via Microfluidic Mixing
This method allows for the rapid and reproducible production of LNPs with controlled size and high encapsulation efficiency.
-
Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at a specific molar ratio.
-
Aqueous Phase: Dilute the mRNA payload in a low pH buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid and mRNA solutions into separate syringes.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two phases at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs.
-
-
Purification and Concentration:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
-
Concentrate the purified LNPs using centrifugal filters if necessary.
-
Physicochemical Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency:
-
Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Measure the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence is used to calculate the encapsulation efficiency.
-
-
Zeta Potential:
-
Determine the surface charge of the LNPs using Laser Doppler Velocimetry.
-
In Vitro Transfection and Protein Expression
-
Cell Culture:
-
Plate target cells (e.g., hepatocytes, immune cells) in a suitable culture medium.
-
-
Transfection:
-
Add the LNP-formulated mRNA to the cells at various concentrations.
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Quantification of Protein Expression:
-
If the mRNA encodes a reporter protein (e.g., luciferase, GFP), measure the protein expression using a corresponding assay (e.g., luciferase assay, flow cytometry).
-
In Vivo Evaluation of mRNA Delivery
-
Animal Model:
-
Use an appropriate animal model (e.g., C57BL/6 mice).
-
-
Administration:
-
Administer the LNP-formulated mRNA to the animals via the desired route (e.g., intravenous injection).
-
-
Biodistribution and Protein Expression:
-
At a specified time point post-administration, harvest organs of interest (e.g., liver, spleen).
-
Quantify the delivered mRNA using RT-qPCR or measure the expression of the encoded protein using methods such as ELISA, Western blot, or in vivo imaging (for reporter proteins).
-
Mandatory Visualizations
Caption: Workflow for LNP formulation, characterization, and evaluation.
Caption: Cellular uptake and mRNA delivery pathway of LNPs.
References
Safety Operating Guide
Proper Disposal Procedures for RM 137-15: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential logistical and safety information for the proper disposal of RM 137-15, a chemical mixture primarily composed of ethanol.
Composition of this compound
The quantitative composition of this compound is detailed in its Safety Data Sheet (SDS). The primary components are listed below.
| Component | Concentration |
| Ethanol | 97.5% |
| This compound | 2.5% |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that avoids environmental contamination and adheres to institutional and governmental regulations. The following procedural steps are based on the safety data sheets provided by suppliers.
-
Consult Safety Data Sheet (SDS) and Local Regulations : Before beginning any disposal procedure, thoroughly review the product-specific SDS and your institution's chemical hygiene plan. Disposal must be carried out in accordance with all applicable official regulations.[1]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Containment of Spills : In the event of a spill, absorb the liquid with an inert, non-combustible material such as sand, diatomite, or universal binders.[1]
-
Waste Collection :
-
Final Disposal :
-
Empty Containers : Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning. If recycling is not feasible, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[2]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
